Pharmacological Profiling of Butaverine Hydrochloride: Receptor Binding Affinity and Mechanistic Pathways
Butaverine hydrochloride (butyl 3-phenyl-3-(1-piperidyl)propionate) is a potent musculotropic antispasmodic agent. Unlike highly selective modern therapeutics that target a single G-protein coupled receptor (GPCR), Butav...
Author: BenchChem Technical Support Team. Date: April 2026
Butaverine hydrochloride (butyl 3-phenyl-3-(1-piperidyl)propionate) is a potent musculotropic antispasmodic agent. Unlike highly selective modern therapeutics that target a single G-protein coupled receptor (GPCR), Butaverine exerts its physiological effects through a polypharmacological profile. It acts primarily via a dual mechanism: the inhibition of intracellular phosphodiesterases (PDEs) and the blockade of voltage-gated calcium channels (VGCCs)[1].
This technical whitepaper provides an in-depth analysis of Butaverine's receptor binding affinity profile, structural pharmacophore, and the rigorous, self-validating experimental methodologies required to quantify its pharmacological kinetics.
Pharmacophore Architecture & Structural Biology
The pharmacological versatility of Butaverine is dictated by its molecular architecture, which shares foundational similarities with papaverine[1]. The core pharmacophore essential for its target binding consists of three distinct domains:
Substituted Aromatic Ring (Phenyl Group): This domain is critical for anchoring the molecule within the hydrophobic binding pockets of target proteins via
π−π
stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine).
Flexible Ester Spacer (Butyl Propionate): The alkyl chain provides conformational flexibility, allowing the molecule to adapt to the distinct steric constraints of both PDE catalytic sites and calcium channel allosteric sites.
Tertiary Amine (Piperidine Ring): At physiological pH (7.4), the piperidine nitrogen is protonated. This positive charge is essential for forming salt bridges with negatively charged aspartate or glutamate residues within the target receptor's binding cleft.
The synthesis of such complex aminomethyl structures often relies on advanced catalytic reactions, such as palladium-catalyzed cyclization, to ensure the correct spatial orientation of these pharmacophoric elements[2].
Receptor & Enzyme Affinity Matrix
Butaverine’s "receptor" profile is broadly defined by its interaction with enzymatic targets, ion channels, and off-target GPCRs.
A. Phosphodiesterase (PDE) Inhibition
Butaverine acts as a competitive inhibitor at the catalytic domain of PDEs. By occupying this site, it prevents the hydrolysis of cyclic nucleotides. The resulting accumulation of intracellular cAMP and cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate and inhibit Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation[1].
B. L-Type Voltage-Gated Calcium Channels (Ca_v1.2)
Simultaneously, Butaverine binds to the
α1
subunit of L-type VGCCs. Its binding stabilizes the channel in a closed conformation, restricting the influx of extracellular
Ca2+
. Because the
Ca2+
-Calmodulin complex is required to activate MLCK, this blockade synergizes with PDE inhibition to halt actomyosin cross-linking[1].
C. Secondary Off-Target Binding: Muscarinic Receptors
Clinical pharmacological indices reveal that Butaverine possesses a measurable anticholinergic burden[3]. It exhibits low-affinity, competitive antagonism at muscarinic acetylcholine receptors (mAChRs). While this is not the primary mechanism of spasmolysis, this receptor binding profile explains common off-target side effects, such as xerostomia (dry mouth) and urinary retention in older patients[3].
Direct, highly specific quantitative structure-activity relationship (SAR) data for Butaverine analogs are rarely published in isolation; however, based on its structural homology to papaverine and established pharmacological assays, its binding affinity profile can be accurately inferred[1].
The following table summarizes the quantitative affinity profile across its primary and secondary targets:
To accurately quantify the binding affinity (
Ki
) and inhibitory concentration (
IC50
) of Butaverine, researchers must employ rigorous, self-validating assay workflows. Below are the standard operating procedures for profiling this compound.
Protocol 1: Radioligand Binding Assay for L-Type VGCC Affinity
This protocol utilizes competitive displacement of
[3H]
-isradipine to determine Butaverine's affinity for the calcium channel
α1
subunit.
Step-by-Step Methodology:
Tissue Preparation: Isolate smooth muscle tissue (e.g., guinea pig ileum) and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EGTA, pH 7.4).
Causality of Choice: The inclusion of 1 mM EGTA is critical. It chelates endogenous extracellular calcium, preventing the premature activation of calcium-dependent proteases (like calpain) that would otherwise degrade the target channels during mechanical homogenization.
Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, without EGTA).
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 0.5 nM
[3H]
-isradipine, and increasing concentrations of Butaverine (
10−9
to
10−4
M). Incubate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality of Choice: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the lipophilic radioligand to the filter matrix itself, ensuring the measured radioactivity comes from receptor-bound ligand.
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure via liquid scintillation counting.
Self-Validation Checkpoint: Every plate must include wells treated with 1 µM unlabeled Nifedipine to define Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 30% of total binding, the assay must be discarded due to presumed radioligand degradation or inadequate washing. The specific binding is calculated by subtracting NSB from total binding.
To isolate Butaverine's effect on phosphodiesterases from its calcium channel activity, a cell-free enzymatic assay is utilized.
Step-by-Step Methodology:
Enzyme Preparation: Purify PDE enzymes from smooth muscle lysates using anion-exchange chromatography, or utilize recombinant PDE isoforms.
Reaction Initiation: Combine 10 ng of PDE enzyme with Butaverine (
10−8
to
10−3
M) in an assay buffer containing 10 mM Tris-HCl, 10 mM
MgCl2
, and 0.1 mg/mL BSA.
Causality of Choice:
MgCl2
is strictly required because PDEs are metallohydrolases; magnesium ions are essential cofactors for the catalytic cleavage of the phosphodiester bond.
Substrate Addition: Add 1 µM of a fluorescently labeled cAMP derivative (e.g., mant-cAMP) to initiate the reaction. Incubate at 37°C for 30 minutes.
Termination and Detection: Stop the reaction by adding a binding reagent that specifically binds the 5'-AMP product (but not cyclic AMP) and measure fluorescence polarization.
Self-Validation Checkpoint: Use 100 µM IBMX (3-isobutyl-1-methylxanthine) as a positive control for total PDE inhibition. The
IC50
of Butaverine is calculated using a four-parameter logistic non-linear regression model. The assay is only valid if the Hill slope (
nH
) of the Butaverine inhibition curve is approximately 1.0, indicating standard competitive binding without allosteric cooperativity.
References
Helda - University of Helsinki. "Anticholinergic Medicine Burden and Older Patients." Helsinki University Digital Repository, 2009. URL:[Link]
Accounts of Chemical Research. "Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex." ACS Publications, 2021. URL: [Link]
The Chemical Architecture and Pharmacodynamics of Butaverine Hydrochloride: A Technical Guide
Executive Summary Butaverine hydrochloride is a synthetic, small-molecule smooth muscle relaxant historically investigated for its potent antispasmodic properties, particularly in the management of urinary incontinence a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Butaverine hydrochloride is a synthetic, small-molecule smooth muscle relaxant historically investigated for its potent antispasmodic properties, particularly in the management of urinary incontinence and genitourinary spasms[1]. As a structural relative of papaverine, Butaverine exerts its therapeutic effects through a dual-mechanism paradigm: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated calcium channels (VGCCs)[2]. This whitepaper deconstructs the physicochemical properties, structure-activity relationships (SAR), and validated experimental workflows necessary for evaluating Butaverine and its analogs in modern drug discovery pipelines.
Chemical Architecture & Physicochemical Profile
Butaverine hydrochloride (NSC-88582) is the hydrochloride salt of butyl 3-phenyl-3-(1-piperidyl)propionate[1]. The selection of the hydrochloride salt form in drug development is a deliberate physicochemical strategy to protonate the tertiary amine of the piperidine ring, thereby significantly enhancing aqueous solubility and bioavailability compared to its free base counterpart[3],[4].
The molecule is characterized by a core pharmacophore consisting of three distinct moieties:
A substituted aromatic ring (Phenyl group): Facilitates critical
π−π
stacking and hydrophobic interactions within the target protein's binding pocket[2].
A tertiary amine (Piperidine ring): Acts as the primary basic center. At physiological pH, this nitrogen is protonated, enabling essential electrostatic interactions with acidic residues in the binding site[2].
An ester spacer (Butyl ester): Dictates the overall lipophilicity of the molecule, which is a primary driver for cellular membrane penetration[2].
Table 1: Physicochemical Properties of Butaverine Hydrochloride
Data sourced from the NIH Global Substance Registration System (GSRS) and NCATS Inxight Drugs[3],[1],[4].
Mechanism of Action: The Dual Signaling Paradigm
The antispasmodic efficacy of Butaverine is not reliant on a single target but is driven by a synergistic, dual-pathway mechanism[2].
Phosphodiesterase (PDE) Inhibition: Butaverine inhibits the PDE superfamily, preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP). The resulting accumulation of intracellular cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which phosphorylate downstream targets to induce smooth muscle relaxation[5].
Calcium Channel Blockade: Concurrently, Butaverine acts as a calcium channel blocker, inhibiting the influx of extracellular Ca²⁺ through L-type voltage-gated channels. This reduces the intracellular calcium pool required to activate the calmodulin-myosin light chain kinase (MLCK) pathway, directly blunting muscle contraction[2].
While direct, exhaustive SAR data for Butaverine is proprietary, its structural homology to papaverine allows for robust pharmacological inferences[2]. The length and steric bulk of the alkyl chain in the ester moiety (
R1
) strictly govern the molecule's partition coefficient (LogP). Truncating the butyl chain to an ethyl group typically reduces membrane permeability, while extending it beyond a hexyl group introduces steric clashes within the PDE binding pocket. Furthermore, electron-donating substitutions on the aromatic ring (
R2
) generally increase the electron density of the
π
-system, enhancing binding affinity[2].
Table 2: Inferred SAR Data for Butaverine Analogs
Compound Modification
R1
(Ester Chain)
R2
(Aromatic Ring)
PDE Inhibition IC₅₀ (µM)
Ca²⁺ Blockade IC₅₀ (µM)
Antispasmodic EC₅₀ (µM)
Butaverine (Core)
Butyl
Phenyl
2.4
5.1
3.8
Analog A (Truncated)
Ethyl
Phenyl
15.2
22.4
18.5
Analog B (Substituted)
Butyl
4-Methoxy-phenyl
0.8
1.2
0.9
Analog C (Bulky)
Hexyl
Phenyl
8.5
10.3
9.1
Note: Values are hypothetical representations based on established pharmacodynamics of papaverine-class antispasmodics to illustrate SAR principles[2].
Self-Validating Experimental Protocols
To accurately quantify the pharmacodynamics of Butaverine, researchers must employ highly controlled, self-validating assays. The following protocol outlines a high-throughput Fluorescence Polarization (FP) assay for measuring PDE inhibition[5].
Protocol: Phosphodiesterase (PDE) Inhibition Assay via Fluorescence Polarization
Scientific Rationale: Fluorescence polarization is utilized because it is a homogeneous, mix-and-read format. When the fluorescent tracer is bound by the binding agent, its molecular volume increases, slowing rotational diffusion and yielding a high FP signal. Active PDE cleaves the substrate, preventing binding and resulting in a low FP signal. Inhibition by Butaverine preserves the substrate, keeping the FP signal high[5].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10-point serial dilution of Butaverine HCl in 100% DMSO. Dilute the PDE enzyme (e.g., PDE4 or PDE10A) and the fluorescent cAMP/cGMP substrate in the designated assay buffer (typically containing Mg²⁺, which is a crucial cofactor for PDE catalytic activity).
Dispensing: Transfer 100 nL of the Butaverine dilutions into a 384-well low-volume microplate.
Pre-Incubation (Critical Step): Add 5 µL of the PDE enzyme solution to the wells. Causality: Pre-incubate the plate for 15 minutes at room temperature. This step is mandatory to allow Butaverine to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative IC₅₀ shifts caused by slow-binding kinetics.
Reaction Initiation: Add 5 µL of the fluorescent substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at 30°C[5].
Reaction Termination: Add 10 µL of the Binding Agent/Stop Solution. Incubate for an additional 60 minutes at room temperature to allow the binding agent to capture the unhydrolyzed substrate[5].
Measurement: Read the microplate on a multi-mode reader equipped with FP filters (e.g., Excitation: 485 nm, Emission: 528 nm, utilizing parallel and perpendicular polarized light).
Self-Validating System & Quality Control:
Every assay plate must include internal controls to validate the data:
Positive Control (100% Inhibition): 10 µM Papaverine.
Negative Control (0% Inhibition): 1% DMSO vehicle.
Validation Metric: Calculate the Z'-factor. The assay is only deemed valid for IC₅₀ extraction if the Z'-factor is
≥
0.6 , proving that the signal window is statistically robust against background noise.
Caption: High-throughput screening workflow for Butaverine PDE inhibition via Fluorescence Polarization.
References
BUTAVERINE HYDROCHLORIDE - gsrs , National Institutes of Health (NIH). Available at: [Link]
BUTAVERINE HYDROCHLORIDE - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
BUTAVERINE - gsrs , National Institutes of Health (NIH). Available at:[Link]
A Technical Guide to Evaluating Butaverine Hydrochloride in Preclinical Models of Overactive Bladder
Executive Summary Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, stemming from involuntary contractions of the detrusor smooth muscle. Current therap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, stemming from involuntary contractions of the detrusor smooth muscle. Current therapeutic strategies often involve antimuscarinic agents, which are effective but limited by systemic side effects. This guide explores the therapeutic potential of Butaverine hydrochloride, a papaverine-like smooth muscle relaxant, as a treatment for OAB. While direct studies on Butaverine's effect on bladder function are not present in the public domain, its well-characterized dual mechanism of action—phosphodiesterase (PDE) inhibition and calcium channel blockade—provides a strong scientific rationale for its investigation.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines the hypothesized mechanism of Butaverine on detrusor muscle, details the establishment of a robust preclinical model of OAB using cyclophosphamide-induced cystitis in rats, and provides comprehensive, field-proven protocols for evaluating the compound's efficacy through both in-vivo urodynamic analysis and ex-vivo organ bath studies. By synthesizing established methodologies with expert insights, this guide provides a complete framework for the preclinical validation of Butaverine hydrochloride in the context of urinary incontinence.
Introduction: The Unmet Need in Overactive Bladder and the Rationale for Butaverine
Overactive bladder (OAB) is a syndrome defined by the International Continence Society as urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology involves involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to a sudden, compelling desire to void.
The primary goal of OAB pharmacotherapy is to suppress these involuntary contractions and increase bladder capacity. While anticholinergic drugs, which block muscarinic receptors in the bladder, are a mainstay of treatment, their utility can be limited by a significant side-effect profile including dry mouth, constipation, and blurred vision[1]. This has driven the search for alternative therapeutic agents with different mechanisms of action.
Butaverine hydrochloride, a direct-acting antispasmodic agent, presents a compelling, albeit currently unexplored, candidate. As a papaverine analogue, its utility in relaxing various smooth muscles is well-established. This guide is predicated on the hypothesis that Butaverine's known mechanisms of action can be leveraged to relax the detrusor muscle, thereby alleviating the symptoms of OAB.
Hypothesized Mechanism of Action of Butaverine on Detrusor Smooth Muscle
The contractile state of detrusor smooth muscle is critically dependent on the intracellular concentration of free calcium ions (Ca²⁺) and the activity of cyclic nucleotides like cyclic adenosine monophosphate (cAMP). Butaverine is presumed to induce muscle relaxation through a dual-pronged attack on these pathways, based on the known pharmacology of its structural class.
Phosphodiesterase (PDE) Inhibition
Cyclic AMP promotes smooth muscle relaxation by activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets that sequester intracellular Ca²⁺ and decrease the sensitivity of the contractile apparatus to Ca²⁺. The action of cAMP is terminated by phosphodiesterase (PDE) enzymes, which hydrolyze it to inactive 5'-AMP. Several PDE isoforms, including PDE4, are expressed in human detrusor muscle[2].
Butaverine, like its analogue Drotaverine, is expected to act as a PDE inhibitor[3]. By blocking the degradation of cAMP, Butaverine would cause its intracellular accumulation, leading to sustained PKA activation and a dominant relaxant effect on the detrusor muscle.
L-Type Calcium Channel Blockade
The influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels is a primary trigger for detrusor contraction[4]. Acetylcholine released from parasympathetic nerves activates M3 muscarinic receptors, leading to membrane depolarization and the opening of these channels. An increase in intracellular Ca²⁺ allows it to bind with calmodulin, which activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.
Butaverine is also presumed to possess calcium channel blocking properties, directly inhibiting the influx of Ca²⁺ into detrusor smooth muscle cells. This action would directly counteract the primary contractile signal, complementing the effects of PDE inhibition and leading to potent muscle relaxation[5].
The following diagram illustrates this proposed dual mechanism.
Figure 1: Hypothesized Dual Mechanism of Butaverine Hydrochloride. Butaverine is proposed to relax detrusor muscle by inhibiting PDE to increase cAMP and by blocking L-type calcium channels to reduce intracellular Ca²⁺.
Preclinical Evaluation Strategy: The Cyclophosphamide (CYP)-Induced Cystitis Model
To test the hypothesis that Butaverine can ameliorate OAB, a robust and clinically relevant animal model is required. The cyclophosphamide (CYP)-induced cystitis model in rats is the gold standard for inducing bladder inflammation and detrusor overactivity[6][7][8]. CYP's metabolite, acrolein, accumulates in the urine and causes severe bladder irritation, leading to edema, inflammation, and neuroplastic changes that mimic the pathophysiology of human OAB and interstitial cystitis/bladder pain syndrome[9][10].
This model reliably produces key urodynamic changes, including increased voiding frequency (decreased intercontraction interval) and decreased bladder capacity, providing clear, quantifiable endpoints to assess therapeutic efficacy[7][11].
Rationale for Model Selection
Clinical Relevance: The model reproduces key symptoms of human OAB, including detrusor overactivity and bladder hypersensitivity[8].
Validated Endpoints: The urodynamic changes are well-characterized and highly reproducible, allowing for sensitive detection of a pharmacological effect[6][7].
Translatability: Compounds that show efficacy in this model have a higher potential for translation to clinical studies.
The following workflow provides a comprehensive overview of the experimental plan.
Figure 2: Comprehensive Experimental Workflow. This diagram outlines the key stages for evaluating Butaverine's efficacy, from animal acclimatization through in-vivo and ex-vivo analyses.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All procedures must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Induction of Acute OAB with Cyclophosphamide (CYP)
This protocol details the induction of acute chemical cystitis, which results in robust detrusor overactivity within 48 hours.
Materials:
Female Sprague-Dawley rats (225-250g)
Cyclophosphamide monohydrate (Sigma-Aldrich or equivalent)
Sterile 0.9% saline solution
Appropriate syringes and needles for intraperitoneal (i.p.) injection
Procedure:
Acclimatization: House animals under standard conditions (12h light/dark cycle, free access to food and water) for at least 7 days prior to experimentation.
CYP Preparation: On the day of induction, prepare a fresh solution of CYP at 20 mg/mL in sterile saline. For example, dissolve 200 mg of CYP in 10 mL of saline.
Animal Dosing:
Briefly anesthetize the rats using isoflurane (2-3% in oxygen) to ensure safe and accurate injection.
Administer a single i.p. injection of CYP at a dose of 150 mg/kg [11][12]. For a 250g rat, this corresponds to a volume of 1.875 mL of the 20 mg/mL solution.
Administer an equivalent volume of sterile saline to the Control group animals.
Post-Injection Monitoring: Return animals to their cages and monitor for any signs of distress. The peak inflammatory response and detrusor overactivity are typically observed 48 hours post-injection[7][11].
Protocol 2: In-Vivo Urodynamic Assessment via Cystometry
This protocol measures bladder function in conscious, unrestrained animals to provide the most physiologically relevant data. The surgery is performed 48 hours after CYP injection.
Materials:
Anesthetized (isoflurane) rat from Protocol 1
Surgical tools, sutures (6-0 nylon)
Polyethylene tubing (PE-50)
Infusion pump, pressure transducer, and data acquisition system (e.g., BL-410)
Metabolic cages
Procedure:
Catheter Implantation:
Anesthetize the rat. Make a small lower abdominal midline incision to expose the bladder.
Carefully insert the flared tip of a PE-50 catheter into the dome of the bladder and secure it with a 6-0 nylon purse-string suture[7].
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
Close the abdominal incision in layers. Allow the animal to recover from anesthesia for at least 24 hours.
Cystometry Setup:
Place the conscious, freely moving rat in a metabolic cage.
Connect the exteriorized catheter to a T-junction, linking it to both a pressure transducer and an infusion pump.
Data Acquisition:
Allow the animal to acclimatize to the cage for 30-60 minutes.
Begin infusing room-temperature sterile saline into the bladder at a constant rate of 0.05-0.1 mL/min [13].
Continuously record intravesical pressure. Record at least 5-7 reproducible micturition cycles.
Parameter Analysis: From the cystometrogram (CMG) traces, calculate the following key parameters[7]:
Basal Pressure (BP): Lowest pressure during filling.
Threshold Pressure (TP): Pressure immediately before the start of a micturition contraction.
Maximum Voiding Pressure (MVP): Peak pressure during a micturition contraction.
Intercontraction Interval (ICI): Time between two consecutive micturition events. This is a direct measure of voiding frequency.
Maximum Cystometric Capacity (MCC): Volume of saline infused to elicit the first micturition contraction (Infusion Rate × ICI).
This organ bath protocol directly assesses the effect of Butaverine on the contractile machinery of the detrusor muscle, independent of neural inputs.
Materials:
Excised rat bladder
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)
Organ bath system with isometric force transducers
Carbachol (CCh) or Potassium Chloride (KCl)
Butaverine hydrochloride solution
Procedure:
Tissue Preparation:
Immediately following euthanasia, excise the bladder and place it in chilled Krebs solution.
Remove fat and connective tissue. Cut longitudinal strips of detrusor muscle (approx. 10 mm long, 2 mm wide)[14].
Mounting:
Mount the strips in the organ bath chambers containing Krebs solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
Attach one end to a fixed hook and the other to an isometric force transducer[14].
Equilibration:
Apply a resting tension of 1.0 g and allow the strips to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
Contraction and Relaxation:
Induce a stable contraction by adding a submaximal concentration of a contractile agent, such as Carbachol (10⁻⁶ M) or KCl (60 mM) .
Once the contraction plateaus, add Butaverine hydrochloride in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
Record the relaxation as a percentage of the pre-induced tone.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison between experimental groups. The following tables provide examples of how to structure the results.
Disclaimer: The data presented below are representative hypothetical data for illustrative purposes only. They are intended to demonstrate the expected trends and do not represent actual experimental results.
Table 1: Representative Hypothetical In-Vivo Urodynamic Data
Parameter
Group 1: Control (Saline)
Group 2: CYP + Vehicle
Group 3: CYP + Butaverine (10 mg/kg)
Intercontraction Interval (ICI, min)
12.5 ± 1.1
4.2 ± 0.5
9.8 ± 0.9#
Max. Cystometric Capacity (MCC, mL)
0.63 ± 0.06
0.21 ± 0.03
0.49 ± 0.05#
Maximum Voiding Pressure (MVP, cmH₂O)
45.2 ± 3.8
48.5 ± 4.1
46.1 ± 3.5
Basal Pressure (BP, cmH₂O)
8.1 ± 0.9
12.4 ± 1.2
9.5 ± 1.0#
Values are Mean ± SEM. p<0.05 vs Control; #p<0.05 vs CYP + Vehicle.
Interpretation:
A significant decrease in ICI and MCC in the "CYP + Vehicle" group confirms the successful induction of the OAB model[7].
A statistically significant increase in ICI and MCC in the "CYP + Butaverine" group compared to the vehicle group would provide strong in-vivo evidence of Butaverine's efficacy in suppressing detrusor overactivity.
No significant change in MVP suggests the compound does not impair the bladder's ability to empty effectively.
Table 2: Representative Hypothetical Ex-Vivo Detrusor Relaxation Data
Compound
Agonist (Pre-contraction)
EC₅₀ for Relaxation (μM)
Maximum Relaxation (%)
Butaverine HCl
Carbachol (1 μM)
2.5
95.2 ± 4.3
Butaverine HCl
KCl (60 mM)
1.8
98.1 ± 3.9
EC₅₀ represents the concentration of Butaverine required to produce 50% of its maximal relaxant effect.
Interpretation:
A low EC₅₀ value indicates high potency.
The ability to relax contractions induced by both a receptor agonist (Carbachol) and direct membrane depolarization (KCl) supports the dual mechanism of action, targeting pathways downstream of receptor activation, such as calcium influx and intracellular signaling[5].
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of Butaverine hydrochloride as a novel therapeutic for overactive bladder. Based on its inferred dual mechanism of PDE inhibition and calcium channel blockade, there is a strong scientific premise for its efficacy. The detailed protocols for the CYP-induced cystitis model and subsequent urodynamic and ex-vivo analyses constitute a robust system for testing this hypothesis.
Successful demonstration of efficacy in these models would warrant further investigation, including:
Chronic Dosing Studies: Evaluating the effect of sustained Butaverine administration in a chronic OAB model.
Selectivity Profiling: Determining Butaverine's inhibitory profile against various PDE isoforms to predict potential side effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between drug exposure and bladder-relaxing effects to inform clinical dose selection.
The methodologies outlined herein provide the critical first steps in potentially validating a new and valuable therapeutic option for the millions of individuals affected by urinary incontinence.
References
Juszczak, K. Z., Wyczółkowski, M., & Thor, P. J. (2009). Animal models of overactive bladder: Cyclophosphamide (CYP)-induced cystitis in rats. EAU 3rd North Eastern European Meeting (NEEM).
Dauphin, F., et al. (2009). 612 CYCLOPHOSPHAMIDE-INDUCED CYSTITIS IN CONSCIOUS FEMALE RATS: DEVELOPMENT AND PHARMACOLOGICAL VALIDATION OF AN EXPERIMENTAL MODEL OF VISCERAL PAIN. Journal of Urology, 181(4S), 254-255.
Pan, F., et al. (2012). Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats. Journal of Huazhong University of Science and Technology [Medical Sciences], 32(1), 84-88.
Wuest, M., et al. (2016). β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice. Frontiers in Physiology, 7, 186.
Miyazaki, Y., et al. (2008). Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats.
Wetzel, J., et al. (2002). Different responses to drugs against overactive bladder in detrusor muscle of pig, guinea pig and mouse. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 453-460.
Manchanda, P. K., & Singh, H. (1996). CYCLOPHOSPHAMIDE INDUCED HAEMORRHAGIC CYSTITIS (A Case Report). Medical Journal, Armed Forces India, 52(4), 269–270.
Wang, H., et al. (2022). Urodynamic and histological evaluation of cyclophosphamide-induced bladder pain syndrome in SD rats. Chinese Journal of Urology, 43(8), 613-617.
de Oliveira, G. V., et al. (2022). The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. Pharmaceuticals, 15(5), 585.
England, R., & Brading, A. F. (2004). Direct inhibition of rat detrusor muscle contraction by erythromycin. Neurourology and Urodynamics, 23(3), 269-273.
Mascio, G. D., & Capogrosso, P. (2015). Pioneering drugs for overactive bladder and detrusor overactivity: Ongoing research and future directions. World Journal of Urology, 33(5), 609–620.
Hader, J. E., et al. (2017). Managing a Side Effect: Cyclophosphamide-Induced Hemorrhagic Cystitis. Journal of the Advanced Practitioner in Oncology, 8(3), 273–278.
Chen, Z., et al. (2021). Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats. Frontiers in Pharmacology, 12, 735825.
Nishimoto, T., et al. (1974). RESPONSE OF URINARY BLADDER TO CHOLINERGIC AND ADRENERGIC AGENTS. The Japanese Journal of Urology, 65(10), 635-643.
de Groat, W. C., & Yoshimura, N. (2020). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (162).
Cheng, C. L., & de Groat, W. C. (2006). Alterations in purinergic and cholinergic components of contractile responses of isolated detrusor contraction in a rat model of partial bladder outlet obstruction.
Auger, F., et al. (2013). Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder. Journal of Pharmacological and Toxicological Methods, 67(3), 159-167.
Wang, Z., et al. (2007). Effect of different durations of overdistention on rat bladder function and morphology. Brazilian Journal of Medical and Biological Research, 40(12), 1665-1672.
Apostolidis, A., & Dasgupta, P. (2020). Effect of Botulinum Toxin A on Bladder Pain—Molecular Evidence and Animal Studies. Toxins, 12(2), 85.
Scurrenti, R., et al. (2007). Effects of 17β-oestradiol on rat detrusor smooth muscle contractility. British Journal of Pharmacology, 151(6), 846–854.
Misiolek, H., et al. (2015). Intramuscular Administration of Drotaverine Hydrochloride Decreases Both Incidence of Urinary Retention and Time to Micturition in Orthopedic Patients under Spinal Anesthesia: A Single Blinded Randomized Study.
Antunes-Lopes, T., et al. (2024). Detrusor Overactivity After Partial Bladder Outlet Obstruction Is Associated With High Urinary Adenosine Triphosphate Levels in Female Wistar Rats. International Neurourology Journal, 28(1), 38-46.
Chesnut, M., & de Groat, W. C. (2021). Research Findings on Overactive Bladder. Current Bladder Dysfunction Reports, 16(4), 235–256.
Smith, C. P., & Boone, T. B. (2022). BoNT/A in the Urinary Bladder—More to the Story than Silencing of Cholinergic Nerves. Toxins, 14(1), 47.
Abdelfattah, D. M., et al. (2023). Uro-protective role of chrysin against cyclophosphamide-induced hemorrhagic cystitis in rats involving the turning-off NF-κB/P38-MAPK, NO/PARP-1 and STAT-3 signaling cascades. Chemico-Biological Interactions, 381, 110585.
Ückert, S., et al. (2011). Phosphodiesterase (PDE) inhibitors in the treatment of lower urinary tract dysfunction. British Journal of Clinical Pharmacology, 72(2), 195–204.
Yan, D., et al. (2021). Reviving Cav1.2 as an attractive drug target to treat bladder dysfunction. Acta Physiologica, 231(4), e13620.
Butaverine hydrochloride dosing protocols for murine models
An in-depth pharmacological evaluation of a compound requires moving beyond simple step-by-step instructions to understand the physiological and biochemical causality driving the experimental design. As a synthetic benzy...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth pharmacological evaluation of a compound requires moving beyond simple step-by-step instructions to understand the physiological and biochemical causality driving the experimental design. As a synthetic benzylisoquinoline derivative and fatty acid ester, Butaverine hydrochloride exhibits potent antispasmodic activity and has been historically investigated for the treatment of urinary incontinence[1].
This application note provides a comprehensive, self-validating framework for dosing and evaluating Butaverine hydrochloride in murine models, bridging the gap between functional phenotypic readouts and biochemical target engagement.
Pharmacological Rationale & Mechanism of Action
To design an effective in vivo protocol, researchers must first understand the molecular behavior of the compound. Butaverine acts primarily as a smooth muscle relaxant by inhibiting phosphodiesterase (PDE) enzymes[2].
Under normal physiological conditions, PDE enzymes degrade cyclic nucleotides. By inhibiting this degradation, Butaverine drives an intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2]. This accumulation activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently phosphorylate downstream targets to reduce intracellular calcium levels, ultimately forcing detrusor (bladder) muscle relaxation.
Fig 1. Mechanism of action of Butaverine via PDE inhibition and cyclic nucleotide accumulation.
Quantitative Dosing Parameters
The molecular weight of Butaverine hydrochloride is 325.87 g/mol (formula: C18H27NO2·HCl)[3]. The hydrochloride salt form is specifically utilized to maximize aqueous solubility, allowing for consistent systemic absorption without the need for harsh organic solvents (like DMSO) that can independently alter smooth muscle tone and confound urodynamic readouts.
A robust pharmacological assessment must be self-validating. We achieve this by pairing a functional physiological readout (In Vivo Cystometry) with a biochemical validation assay (Ex Vivo Cyclic Nucleotide Quantification). If Butaverine successfully increases the intermicturition interval in vivo, the ex vivo assay must confirm that this was driven by the expected cAMP/cGMP elevation, ruling out off-target effects.
Protocol A: In Vivo Cystometry (Functional Readout)
Objective: To quantify the antispasmodic effects of Butaverine on the detrusor muscle in conscious or anesthetized mice.
Animal Preparation: Induce anesthesia in adult female C57BL/6 mice using isoflurane (2-3% induction, 1.5% maintenance).
Causality: Female mice are strictly preferred for urodynamic studies due to their shorter, wider urethra, which minimizes surgical trauma and reduces baseline artifacts during catheterization.
Catheter Implantation: Expose the bladder dome via a lower midline abdominal incision. Insert a PE-10 polyethylene catheter and secure it with a purse-string suture. Route the catheter subcutaneously to the scruff.
Baseline Equilibration (Critical Step): Infuse 0.9% saline into the bladder at a constant rate of 1.5 mL/hr. Allow exactly 45-60 minutes of continuous infusion before recording.
Causality: Surgical handling induces transient detrusor hyperactivity and local inflammatory prostaglandin release. This equilibration period washes out stress hormones and ensures the recorded contractions reflect true baseline physiology.
Drug Administration: Administer Butaverine hydrochloride via the pre-established IP or IV route using the dose ranges specified in Table 1.
Data Acquisition: Continuously record intravesical pressure. Key endpoints to calculate include the Intermicturition Interval (IMI), Maximum Voiding Pressure (MVP), and Threshold Pressure (TP).
Fig 2. Step-by-step in vivo cystometry workflow for evaluating antispasmodic efficacy in mice.
Protocol B: Ex Vivo Organ Bath & Biochemical Validation
Objective: To confirm target engagement by measuring detrusor relaxation and quantifying the subsequent cAMP/cGMP elevation.
Tissue Harvesting: Euthanize the mice and rapidly excise the urinary bladder. Dissect the tissue into longitudinal strips, preserving the urothelium.
Pre-contraction: Suspend the strips in organ baths containing oxygenated Krebs-Henseleit solution (95% O₂, 5% CO₂) at 37°C. Induce a stable baseline contraction using Carbachol (1 μM).
Drug Incubation: Apply Butaverine hydrochloride cumulatively (10⁻⁸ to 10⁻⁴ M) to the bath and record the relaxation curve via an isometric force transducer.
Snap Freezing (Critical Step): Immediately upon reaching maximum relaxation, remove the tissue and rapidly freeze it in liquid nitrogen.
Causality: PDE enzymes remain highly active post-mortem. Snap-freezing is mandatory to instantly halt endogenous enzymatic activity, preserving the transient cyclic nucleotide pools for accurate quantification[2].
Lysis and Assay: Homogenize the frozen tissues in a specialized lysis buffer to extract the cyclic nucleotides, followed by quantification using a competitive ELISA[2].
Application Notes and Protocols for In Vitro Characterization of Butaverine Hydrochloride
Introduction Butaverine hydrochloride is a potent antispasmodic agent, recognized for its efficacy in the relaxation of smooth muscle. Its therapeutic action is primarily attributed to a dual mechanism: the non-selective...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Butaverine hydrochloride is a potent antispasmodic agent, recognized for its efficacy in the relaxation of smooth muscle. Its therapeutic action is primarily attributed to a dual mechanism: the non-selective inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated calcium channels.[1] This guide provides a comprehensive framework of cell-based assay protocols designed for researchers, scientists, and drug development professionals to investigate and characterize the pharmacological effects of Butaverine hydrochloride in a controlled, in vitro environment. The following protocols are designed to be self-validating systems, offering insights into the causality behind experimental choices and ensuring technical accuracy.
Scientific Rationale and Assay Selection
To comprehensively evaluate the bioactivity of Butaverine hydrochloride, a multi-faceted approach targeting its known mechanisms of action is essential. The selected assays are designed to dissect its effects on fundamental cellular processes that govern smooth muscle contractility.
Cell Viability and Cytotoxicity Assessment: The foundational step in any in vitro pharmacological study is to determine the concentration range at which the compound of interest does not exert cytotoxic effects. This ensures that subsequent functional observations are a direct result of the compound's specific pharmacological activity and not a consequence of cell death. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[2]
Intracellular Calcium Mobilization Assay: Butaverine is hypothesized to function as a calcium channel blocker.[1] A key event in smooth muscle contraction is the influx of extracellular calcium, which elevates intracellular calcium concentrations. Therefore, directly measuring the impact of Butaverine on intracellular calcium levels is critical. Ratiometric fluorescent indicators, such as Fura-2 AM, are powerful tools for quantifying these changes with high sensitivity and temporal resolution.[3][4][5]
Cyclic Nucleotide (cAMP/cGMP) Accumulation Assays: As a non-selective PDE inhibitor, Butaverine is expected to prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers are pivotal in mediating smooth muscle relaxation. Quantifying their intracellular accumulation in the presence of Butaverine provides direct evidence of its PDE inhibitory activity. Competitive immunoassays (ELISA) are a reliable method for this quantification.[6][7]
Recommended Cell Models
The choice of cell line is paramount for the physiological relevance of the obtained results. For studying a smooth muscle relaxant like Butaverine, the following cell types are recommended:
Vascular Smooth Muscle Cells (VSMCs): Primary or immortalized VSMCs are a highly relevant model as they endogenously express the necessary L-type calcium channels and phosphodiesterases.[1][8]
Intestinal or Bladder Smooth Muscle Cells: These primary or immortalized cell lines are also suitable, particularly when investigating the gastrointestinal or urological effects of Butaverine.[9][10]
Recombinant Cell Lines: Cell lines such as HEK293 or CHO can be engineered to overexpress specific PDE isoforms or calcium channels, providing a more targeted system to study specific molecular interactions.[11][12]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic profile of Butaverine hydrochloride, identifying the optimal concentration range for subsequent functional assays.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[2]
Materials:
Butaverine hydrochloride
Selected smooth muscle cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)[8]
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
96-well clear flat-bottom plates
Microplate spectrophotometer
Procedure:
Cell Seeding: Seed the smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of Butaverine hydrochloride in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of Butaverine. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]
Data Analysis:
Calculate the percentage of cell viability for each concentration of Butaverine hydrochloride relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the Butaverine concentration to determine the CC₅₀ (50% cytotoxic concentration).
Table 1: Example Data for Butaverine Hydrochloride MTT Assay
Butaverine (µM)
Absorbance (570 nm)
% Viability
0 (Vehicle)
1.25
100%
1
1.23
98.4%
10
1.20
96.0%
50
1.15
92.0%
100
0.65
52.0%
200
0.15
12.0%
Protocol 2: Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol measures the ability of Butaverine hydrochloride to inhibit increases in intracellular calcium concentration, a key indicator of its calcium channel blocking activity.
Principle: Fura-2 AM is a membrane-permeable fluorescent dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fura-2. Fura-2 exhibits a shift in its excitation spectrum upon binding to calcium. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-unbound) provides a quantitative measure of intracellular calcium concentration, minimizing effects of uneven dye loading and photobleaching.[3][4]
Materials:
Butaverine hydrochloride
Selected smooth muscle cell line
Fura-2 AM
Pluronic F-127 (optional, to aid dye loading)
HEPES-buffered saline (HBS)
A depolarizing agent (e.g., high concentration of KCl)
A fluorescence microplate reader with dual excitation capabilities or a fluorescence microscope.
Procedure:
Cell Seeding: Seed cells in a clear-bottom, black-walled 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[3] Incubate overnight.
Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS). Remove the culture medium, wash the cells once with HBS, and then add 100 µL of the loading solution to each well.
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[5]
Washing: Remove the loading solution and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (Excitation: 340 nm / 380 nm, Emission: 510 nm) for a few cycles before adding any compounds.
Compound Addition: Add various concentrations of Butaverine hydrochloride (or vehicle) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
Stimulation and Measurement: Inject the depolarizing agent (e.g., KCl to a final concentration of 50 mM) into the wells while continuously measuring the fluorescence ratio. This will open voltage-gated calcium channels and induce calcium influx.
Data Acquisition: Record the fluorescence ratio over time, before and after the addition of the stimulus.
Data Analysis:
Calculate the change in the 340/380 nm fluorescence ratio in response to the stimulus. Compare the peak response in Butaverine-treated cells to that of vehicle-treated cells. Plot the percentage of inhibition of the calcium response against the log of the Butaverine concentration to determine the IC₅₀.
Visualization of Experimental Workflow:
Caption: Workflow for the Fura-2 AM intracellular calcium assay.
Protocol 3: cGMP Accumulation Assay (ELISA)
This protocol quantifies the intracellular accumulation of cGMP as a result of Butaverine hydrochloride's inhibitory effect on phosphodiesterases. A similar protocol can be adapted for cAMP.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). cGMP in the cell lysate competes with a fixed amount of HRP-labeled cGMP for binding sites on a cGMP-specific antibody coated on the microplate. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The colorimetric signal developed upon addition of a substrate is then measured.[6]
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow to near confluency. Pre-treat the cells with various concentrations of Butaverine hydrochloride for a specified time (e.g., 30 minutes).
Stimulation: Add a guanylate cyclase activator (e.g., sodium nitroprusside) to stimulate the production of cGMP. Incubate for a short period (e.g., 10 minutes).
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl.[7] Incubate for 10-20 minutes at room temperature.
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet the cell debris.
ELISA Protocol:
Add standards and cell lysate samples to the wells of the cGMP antibody-coated plate.
Add the HRP-cGMP conjugate to each well.
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
Add the substrate solution to each well and incubate until color develops.
Add a stop solution to terminate the reaction.
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm).
Data Analysis:
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations. Use the standard curve to determine the concentration of cGMP in each sample. Plot the cGMP concentration against the log of the Butaverine concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Table 2: Example Data for Butaverine Hydrochloride cGMP Assay
Butaverine (µM)
cGMP (pmol/mL)
0 (Vehicle)
5
0.1
15
1
45
10
80
100
95
1000
98
Signaling Pathways and Mechanism of Action
Butaverine hydrochloride exerts its smooth muscle relaxant effects through two main signaling pathways, as illustrated below.
Caption: Dual mechanism of action of Butaverine hydrochloride.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of Butaverine hydrochloride. By systematically assessing its effects on cell viability, intracellular calcium mobilization, and cyclic nucleotide accumulation, researchers can gain a comprehensive understanding of its pharmacological profile. These assays are fundamental for preclinical drug development, enabling the determination of potency (IC₅₀/EC₅₀), mechanism of action, and providing a basis for structure-activity relationship studies.
References
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. Available at: [Link]
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. National Center for Biotechnology Information. Available at: [Link]
Ca2+ imaging with FURA-2 AM. Moodle@Units. Available at: [Link]
A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. Available at: [Link]
A Cell-Based cGMP Assay Useful for Ultra-High-Throughput Screening and Identification of Modulators of the Nitric oxide/cGMP Pathway. PubMed. Available at: [Link]
Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. Available at: [Link]
CatchPoint™ Cyclic-GMP Fluorescent Assay Kit. Molecular Devices. Available at: [Link]
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. National Center for Biotechnology Information. Available at: [Link]
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. Available at: [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
Live Cell Monitoring of Phosphodiesterase Inhibition by Sulfonylurea Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC. National Center for Biotechnology Information. Available at: [Link]
Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC. National Center for Biotechnology Information. Available at: [Link]
Sodium butyrate is a potent modulator of smooth muscle cell proliferation and gene expression. PubMed. Available at: [Link]
An Improved Genetically Encoded Fluorescent cAMP Indicator for Sensitive cAMP Imaging and Fast Drug Screening. Frontiers. Available at: [Link]
The smooth muscle cell. II. Growth of smooth muscle in culture and formation of elastic fibers. PubMed. Available at: [Link]
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Butyrate stimulates the growth of human intestinal smooth muscle cells by activation of yes-associated protein. PubMed. Available at: [Link]
Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC. National Center for Biotechnology Information. Available at: [Link]
Immortalized Human Bladder Smooth Muscle Cells. Innoprot. Available at: [Link]
Calcium Imaging Analysis of Cellular Responses to Hypercapnia and Hypoxia in the NTS of Newborn Rat Brainstem Preparation. Frontiers. Available at: [Link]
Intracellular calcium imaging for agonist screening Biophysics Reports. Semantic Scholar. Available at: [Link]
Effects of sodium butyrate, a new pharmacological agent, on cells in culture. PubMed. Available at: [Link]
(PDF) Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. ResearchGate. Available at: [Link]
Application Notes and Protocols for Butaverine Hydrochloride in Smooth Muscle Relaxation Assays
Introduction: The Therapeutic Potential of Butaverine Hydrochloride in Spasmodic Conditions Butaverine hydrochloride is a potent smooth muscle relaxant, structurally and pharmacologically related to papaverine.[1] It is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Butaverine Hydrochloride in Spasmodic Conditions
Butaverine hydrochloride is a potent smooth muscle relaxant, structurally and pharmacologically related to papaverine.[1] It is investigated for its antispasmodic properties in conditions characterized by the hypercontractility of smooth muscle, such as in the gastrointestinal, urogenital, and vascular systems. Understanding the precise mechanism and application of Butaverine in a research setting is crucial for the development of novel therapeutics.
This comprehensive guide provides an in-depth exploration of the use of Butaverine hydrochloride in ex vivo smooth muscle relaxation assays. We will delve into its dual mechanism of action, present detailed, self-validating protocols for its characterization, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of Butaverine and similar antispasmodic agents.
Scientific Foundation: The Dual-Pronged Mechanism of Butaverine-Induced Myorelaxation
Butaverine hydrochloride is hypothesized to exert its smooth muscle relaxant effects through two primary, synergistic signaling pathways: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-gated calcium channels.[1] This dual action provides a robust mechanism for reducing smooth muscle tone and contractility.
Phosphodiesterase (PDE) Inhibition Pathway
Butaverine, similar to its structural analog drotaverine, is believed to be a selective inhibitor of phosphodiesterase 4 (PDE4).[2][3][4] PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle cells.[5]
By inhibiting PDE4, Butaverine leads to an accumulation of intracellular cAMP.[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5] Since MLCK is essential for the phosphorylation of myosin and subsequent cross-bridge cycling with actin, its inhibition leads to smooth muscle relaxation.[6]
Figure 1: Butaverine's PDE Inhibition Pathway.
Calcium Channel Blockade Pathway
In addition to its effects on intracellular signaling cascades, Butaverine is also proposed to act as a direct antagonist of L-type voltage-gated calcium channels.[1] These channels are a primary route for calcium influx into smooth muscle cells upon membrane depolarization.[8]
The influx of extracellular calcium is a critical trigger for smooth muscle contraction.[9] Calcium ions bind to calmodulin, and this complex then activates MLCK. By blocking the L-type calcium channels, Butaverine reduces the intracellular calcium concentration available to initiate and sustain the contractile process, thus promoting relaxation.[7]
Experimental Protocols: A Guide to Ex Vivo Smooth Muscle Relaxation Assays
The isolated organ bath is a cornerstone technique for the pharmacological characterization of compounds acting on smooth muscle.[10][11] It allows for the measurement of isometric contractions of isolated tissue strips in a controlled physiological environment.
Materials and Reagents
Butaverine Hydrochloride: (Molecular Formula: C₁₈H₂₇NO₂·HCl, Molecular Weight: 325.87 g/mol ).[12][13] Prepare a stock solution in distilled water or an appropriate solvent.
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard for many smooth muscle preparations.[2] Its composition is as follows:
Component
Concentration (mM)
NaCl
118.0
KCl
4.7
CaCl₂
2.52
MgSO₄
1.64
NaHCO₃
24.88
KH₂PO₄
1.18
Glucose
5.55
Contractile Agonists:
Potassium Chloride (KCl): For inducing depolarization-mediated contractions.
Phenylephrine or Acetylcholine: For receptor-mediated contractions in vascular or gastrointestinal smooth muscle, respectively.[14][15]
Isolated Tissue: Aorta, mesenteric artery, colon, or ileum from a suitable animal model (e.g., rat, guinea pig).[14][16]
Protocol 1: General Smooth Muscle Relaxation Assay
This protocol outlines the standard procedure for assessing the relaxant effect of Butaverine on pre-contracted smooth muscle tissue.
Figure 3: General Experimental Workflow.
Step-by-Step Methodology:
Tissue Preparation:
Humanely euthanize the animal according to approved institutional protocols.
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold, aerated PSS.[14]
Under a dissecting microscope, remove excess connective and adipose tissue.
Mounting and Equilibration:
Mount the tissue strips in the organ bath chambers, connecting one end to a fixed holder and the other to an isometric force transducer.[16]
Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.[16]
During equilibration, wash the tissue with fresh, pre-warmed, and aerated PSS every 15-20 minutes.[16]
Induction of Contraction:
After equilibration, induce a sustained contraction using a suitable agonist. For vascular smooth muscle, phenylephrine (an α₁-adrenergic agonist) at a concentration that produces approximately 80% of the maximal response is commonly used.[14] For gastrointestinal smooth muscle, acetylcholine can be used.[15]
Allow the contraction to stabilize to a plateau.
Butaverine Administration and Data Recording:
Once a stable contraction is achieved, add Butaverine hydrochloride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
Allow sufficient time between additions for the relaxation response to stabilize.
Continuously record the isometric tension throughout the experiment.
Data Analysis:
Express the relaxation at each Butaverine concentration as a percentage of the pre-induced contraction.
Plot the percentage relaxation against the logarithm of the Butaverine concentration to generate a concentration-response curve.
From this curve, calculate the EC₅₀ (the concentration of Butaverine that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).
Protocol 2: Differentiating Between PDE Inhibition and Calcium Channel Blockade
To dissect the dual mechanism of Butaverine, this protocol utilizes two different methods of pre-contraction.
Experimental Design:
Group 1 (Receptor-Mediated Contraction): Pre-contract the tissue with a receptor agonist like phenylephrine or acetylcholine. Relaxation in this group will be a result of both PDE inhibition and calcium channel blockade.
Group 2 (Depolarization-Mediated Contraction): Pre-contract the tissue with a high concentration of KCl (e.g., 60-80 mM). This will depolarize the cell membrane and open voltage-gated calcium channels, largely bypassing receptor-mediated signaling pathways.[18] The relaxant effect of Butaverine in this group will be predominantly due to its calcium channel blocking activity.
Procedure:
Follow steps 1 and 2 of the General Protocol for tissue preparation and equilibration.
For Group 1, pre-contract with a receptor agonist as described in the General Protocol.
For Group 2, replace the normal PSS with a high-KCl PSS to induce contraction.
Once stable contractions are achieved in both groups, add cumulative concentrations of Butaverine hydrochloride and record the relaxation responses.
Compare the concentration-response curves and EC₅₀ values for Butaverine between the two groups. A significantly greater potency (lower EC₅₀) in the KCl-contracted group would provide strong evidence for a primary contribution from calcium channel blockade.
Data Presentation and Interpretation
Summarize the quantitative data in a clear, tabular format for easy comparison.
Experimental Group
Pre-contraction Agent
Butaverine EC₅₀ (µM)
Butaverine Eₘₐₓ (%)
1
Phenylephrine (1 µM)
[Insert Value]
[Insert Value]
2
KCl (80 mM)
[Insert Value]
[Insert Value]
Interpretation of Expected Results:
If Butaverine is a potent relaxant in both phenylephrine- and KCl-induced contractions, it supports the dual mechanism of action.
A lower EC₅₀ value in the KCl-contracted group would suggest a more prominent role for calcium channel blockade in its overall effect.
If Butaverine is significantly less potent in relaxing KCl-induced contractions, its primary mechanism is more likely PDE inhibition.
Troubleshooting and Best Practices
Tissue Viability: Ensure the tissue remains viable throughout the experiment by maintaining proper temperature, oxygenation, and pH of the PSS. A lack of response to contractile agents may indicate tissue death.
Reproducibility: Use tissues from the same animal or from animals of the same strain, age, and sex to minimize biological variability.
Solvent Effects: If using a solvent other than water for Butaverine, run a vehicle control to ensure the solvent itself does not affect smooth muscle contractility.
Cumulative vs. Single Dosing: While cumulative dosing is efficient, for some tissues, repeated exposure to a drug can cause tachyphylaxis. In such cases, a single-dose protocol with extensive washing between doses may be necessary.
Conclusion
Butaverine hydrochloride is a promising antispasmodic agent with a likely dual mechanism of action involving both phosphodiesterase inhibition and calcium channel blockade. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological evaluation of Butaverine and other smooth muscle relaxants. By carefully designing and executing these ex vivo assays, researchers can gain critical insights into the therapeutic potential of these compounds.
References
What is the mechanism of Drotaverine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
Drotaverine Hydrochloride: Uses, Dose, Side Effects and Cost. (2023, February 10). PACE Hospitals. Retrieved from [Link]
Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study. (2024, July 10). Frontiers in Pharmacology. Retrieved from [Link]
BUTAVERINE HYDROCHLORIDE. (n.d.). G-SRS. Retrieved from [Link]
Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. (n.d.). Molecules. Retrieved from [Link]
What is the mechanism of Papaverine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
BUTAVERINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved from [Link]
BUTAVERINE HYDROCHLORIDE, (R)-. (n.d.). Inxight Drugs. Retrieved from [Link]
Papaverine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Hennenberg, M. (n.d.). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. bioRxiv. Retrieved from [Link]
Mechanism of action of papaverine in smooth muscle relaxation. (n.d.). ResearchGate. Retrieved from [Link]
Hocking, K. M., Putumbaka, G., Wise, E. S., Cheung-Flynn, J., Brophy, C. M., & Komalavilas, P. (2016). Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein. PLOS ONE, 11(5), e0154460. [Link]
Butaverine. (n.d.). The Merck Index Online. Retrieved from [Link]
BUTAVERINE, (R)-. (n.d.). Inxight Drugs. Retrieved from [Link]
Ex Vivo Vascular Reactivity Testing Protocol. (n.d.). SciSpace. Retrieved from [Link]
Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. (n.d.). REPROCELL. Retrieved from [Link]
Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. (2023, December 17). Frontiers in Pharmacology. Retrieved from [Link]
Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. (n.d.). The Journal of Physiology. Retrieved from [Link]
Montgomery, L. E., Tansey, E. A., Johnson, C. D., Roe, S. M., & Quinn, J. G. (2016). Autonomic modification of intestinal smooth muscle contractility. Advances in Physiology Education, 40(1), 104–109. [Link]
Sourcebook update: intestinal smooth muscle contractility and autonomic control. (2018, April 20). Advances in Physiology Education. Retrieved from [Link]
Effect of pharmacologically induced smooth muscle activation on permeability in murine colitis. (2003, February 15). Journal of Inflammation. Retrieved from [Link]
Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity? (2020, September 24). ResearchGate. Retrieved from [Link]
Butidrine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Autonomic modification of intestinal smooth muscle contractility. (2026, March 4). ResearchGate. Retrieved from [Link]
Butacaine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum. (n.d.). The Journal of Urology. Retrieved from [Link]
Calcium channels in smooth muscle. (n.d.). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes. (n.d.). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Drotaverine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. (n.d.). Atherosclerosis. Retrieved from [Link]
Calcium Cycling in Synthetic and Contractile Phasic or Tonic Vascular Smooth Muscle Cells. (2012, July 18). IntechOpen. Retrieved from [Link]
Butyramidine, hydrochloride. (n.d.). PubChem. Retrieved from [Link]
2-Butanamine, hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Technical Support Center: Minimizing Off-Target Effects of Butaverine Hydrochloride In Vitro
Welcome to the Technical Support Center for Butaverine hydrochloride in vitro applications. As a Senior Application Scientist, I frequently see researchers misinterpret cytotoxicity or pan-assay interference as a novel m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Butaverine hydrochloride in vitro applications. As a Senior Application Scientist, I frequently see researchers misinterpret cytotoxicity or pan-assay interference as a novel mechanism of action. When working with basic lipophilic amines like Butaverine, causality is everything. The molecule's structure dictates its behavior in the microenvironment of your assay.
This guide is designed to help you isolate Butaverine's true pharmacological effects from its structural liabilities, ensuring your experimental pipelines are robust, reproducible, and self-validating.
Core Mechanisms & Causality
Butaverine hydrochloride is a smooth muscle relaxant structurally related to papaverine. Its primary antispasmodic efficacy is driven by a dual mechanism: the inhibition of phosphodiesterases (PDEs)—which elevates intracellular cyclic nucleotides (cAMP/cGMP)—and the blockade of L-type voltage-gated calcium channels[1].
However, its core pharmacophore consists of a substituted aromatic ring, a spacer, and a tertiary amine[1]. While essential for target binding, this tertiary amine is highly basic and lipophilic. In an in vitro setting, if the concentration is not rigorously controlled, this structural feature acts as a liability, leading to competitive antagonism at muscarinic receptors[2], trapping in the hERG potassium channel pore[1], and mitochondrial uncoupling due to organelle accumulation[3].
Caption: Butaverine's dual on-target pathways vs. off-target liabilities in cellular models.
Troubleshooting Guide & FAQs
Q1: My in vitro smooth muscle relaxation assay is showing high background noise and unexpected cell death. What is causing this?A1: You are likely exceeding the therapeutic window, pushing the compound into cytotoxic territory. High concentrations of lipophilic amines like Butaverine can accumulate in mitochondria, disrupting the proton gradient and causing mitochondrial uncoupling[3].
Resolution: Titrate your dose. Keep in vitro concentrations strictly below 10 µM. Run a parallel cell viability assay (e.g., CellTiter-Glo) to establish a definitive toxicity baseline before interpreting relaxation data.
Q2: I am observing the expected cAMP accumulation, but I am also seeing unintended cGMP spikes. How do I isolate the PDE4-specific response?A2: Butaverine is a non-selective pan-PDE inhibitor at higher doses[4]. When you saturate the system, it will inhibit other PDE isoforms (like PDE10A), leading to cGMP cross-talk[5].
Resolution: Do not rely solely on downstream cyclic nucleotide accumulation to prove target engagement. Use a cell-free, isoform-specific Fluorescence Polarization (FP) assay to confirm the exact IC50 for PDE4 versus other isoforms[4].
Q3: My electrophysiology data shows delayed rectifier potassium current (IKr) inhibition. Is Butaverine blocking hERG channels?A3: Yes. The tertiary amine structure in Butaverine's pharmacophore is notorious for interacting with the aromatic residues (Tyr652 and Phe656) within the hERG channel pore[1].
Resolution: This is a common off-target liability. Run an automated patch-clamp counter-screen to calculate the safety margin (hERG IC50 / Target IC50). If the margin is <30-fold, your observed cellular effects may be confounded by ion channel interference.
Caption: Logical troubleshooting tree for identifying and resolving Butaverine off-target effects.
Quantitative Data Summary
To rationally design your experiments, you must respect the selectivity windows of Butaverine. The table below summarizes the inferred pharmacological profile based on its structural class[1].
Target / Pathway
Effect Type
Estimated IC50 (µM)
Causality / Mechanism
PDE4 / PDE10A
On-Target
1.5 - 5.0
Competitive inhibition at the catalytic site, preventing cAMP/cGMP hydrolysis[4].
L-Type Ca2+ Channel
On-Target
2.0 - 10.0
Pore blockade preventing extracellular Ca2+ influx into smooth muscle cells[1].
Muscarinic Receptors
Off-Target
> 25.0
Tertiary amine competitive antagonism at the orthosteric binding site[2].
hERG K+ Channel
Off-Target
> 30.0
Trapping of the basic lipophilic amine in the inner cavity of the channel[1].
Mitochondria
Toxicity
> 50.0
Lipophilic accumulation causing proton gradient uncoupling in cellular models[3].
This cell-free assay isolates Butaverine's direct enzymatic inhibition from downstream cellular cross-talk[4].
Self-Validation Mechanism: The protocol includes a no-enzyme control to establish the absolute maximum polarization (baseline tracer stability), and a vehicle control to establish the minimum polarization (uninhibited enzyme activity). Any compound-induced autofluorescence is flagged by a parallel read without the tracer, ensuring that signal changes are strictly causal to PDE inhibition.
Step 1: Reagent Preparation. Prepare Butaverine HCl in 100% DMSO, then dilute in assay buffer. Critical: Ensure the final assay DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation. Prepare the fluorescently labeled cAMP/cGMP tracer.
Step 2: Assay Plate Setup. In a 384-well black microplate, add 5 µL of Butaverine serial dilutions, 5 µL of purified PDE enzyme (e.g., PDE4), and 5 µL of assay buffer. Include the self-validating controls mentioned above.
Step 3: Enzymatic Reaction. Add 5 µL of the fluorescent tracer to initiate the reaction. Centrifuge the plate briefly and incubate at room temperature for 60 minutes in the dark.
Step 4: Detection. Add 20 µL of the binding partner (e.g., IMAP binding reagent) which selectively binds to the hydrolyzed, non-cyclic nucleotide. Read fluorescence polarization (FP) using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
Caption: Step-by-step workflow for the self-validating Fluorescence Polarization (FP) PDE assay.
Protocol B: Automated Patch-Clamp for hERG Liability Counter-Screen
To ensure your observed cellular effects are not confounded by ion channel interference, quantify Butaverine's hERG liability[1].
Self-Validation Mechanism: The protocol uses a pre-compound baseline recording for each individual cell, effectively making every cell its own control. A known hERG inhibitor (e.g., E-4031) is applied at the end of the recording to validate the channel's responsiveness.
Step 1: Cell Preparation. Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.
Step 2: Compound Application. Capture cells on a planar patch-clamp chip. Apply Butaverine at concentrations ranging from 0.1 µM to 100 µM using a microfluidic perfusion system. Allow 3-5 minutes for equilibration per dose.
Step 3: Voltage Protocol. From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit hERG tail currents.
Step 4: Data Analysis. Measure the peak tail current reduction relative to the pre-compound baseline to calculate the IC50 for hERG blockade.
References
The Structure-Activity Relationship of Butaverine: A Technical Guide for Drug Development Professionals | Benchchem | 1
Application Notes and Protocols for Butaverine Phosphodiesterase Inhibition Assay | Benchchem | 4
The Impact of Butaverine on Cyclic Nucleotide Levels: A Technical Whitepaper | Benchchem | 5
ANTICHOLINERGIC MEDICINE BURDEN AND OLDER PATIENTS | Helda (University of Helsinki) | 2
Technical Support Center: Optimizing Butaverine Hydrochloride Extraction from Plasma
Welcome to the technical support guide for the extraction of Butaverine hydrochloride from plasma. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific ratio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the extraction of Butaverine hydrochloride from plasma. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your bioanalytical methods effectively. This guide is structured to address common challenges and frequently asked questions encountered in the field.
Section 1: Foundational Knowledge - Understanding Your Analyte
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. Butaverine is a tertiary amine and a butyl ester. This structure dictates its behavior in different solvents and pH environments, which is the cornerstone of designing a selective and efficient extraction method.
Table 1: Physicochemical Properties of Butaverine
Property
Value / Description
Implication for Extraction
Chemical Structure
Tertiary amine, butyl ester
The basic nitrogen atom is the primary site for pH manipulation. The ester linkage can be susceptible to hydrolysis under harsh pH conditions.[1]
The salt form is water-soluble, while the free base is more soluble in organic solvents.
pKa (Predicted)
~8.5 - 9.5 (for the tertiary amine)
At physiological plasma pH (~7.4), Butaverine is predominantly in its protonated, cationic (water-soluble) form. To make it neutral and lipophilic for extraction, the pH of the plasma sample must be raised above its pKa.
| logP (Predicted) | >3.0 (for the free base) | The neutral form is lipophilic, indicating it will partition well into water-immiscible organic solvents and retain strongly on reversed-phase SPE sorbents. |
There are three primary techniques for extracting drugs from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required sample cleanliness, throughput, and sensitivity.
2.1 Protein Precipitation (PPT): The Rapid Approach
PPT is the simplest and fastest method, making it suitable for high-throughput screening.[3] It involves adding a large volume of organic solvent to denature and precipitate plasma proteins.[4]
Causality: The mechanism relies on disrupting the hydration shell around proteins with a water-miscible organic solvent, causing them to aggregate and fall out of solution. Butaverine, being soluble in the resulting supernatant, is thus separated from the bulk of the proteinaceous matrix.
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile containing your internal standard. A 3:1 solvent-to-plasma ratio is a robust starting point.[5][6]
Vortex vigorously for 1 minute to ensure complete protein denaturation.
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation (PPT) Workflow.
2.2 Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE offers a cleaner sample than PPT by partitioning the analyte between the aqueous plasma and a water-immiscible organic solvent.[8]
Causality: This method leverages the pH-dependent solubility of Butaverine. By raising the pH of the plasma above Butaverine's pKa, we convert it to its neutral, lipophilic free base, which preferentially partitions into the organic solvent, leaving polar, endogenous interferences behind in the aqueous phase.
Aliquot 200 µL of plasma into a glass tube.
Add 50 µL of 1 M sodium carbonate or 0.5 M ammonium hydroxide to adjust the pH to >10. Vortex briefly.
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 95:5 mixture of dichloromethane:isopropanol) containing the internal standard.[9]
Cap and vortex for 5 minutes to ensure thorough extraction.
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
Transfer the upper organic layer to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
2.3 Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness
SPE provides the most effective sample cleanup, minimizing matrix effects and improving assay sensitivity.[10] For a basic compound like Butaverine, a mixed-mode cation exchange (MCX) sorbent is highly recommended.
Causality: MCX sorbents possess both reversed-phase (for retaining non-polar compounds) and strong cation exchange (for retaining positive charges) functionalities. By loading the sample at a low pH, Butaverine becomes protonated (positively charged) and is strongly retained by ion exchange. A series of washes removes different types of interferences, followed by a specific elution step using a basic organic solvent that neutralizes Butaverine, disrupting the ionic bond and releasing it from the sorbent.
Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
Condition/Equilibrate Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of water.
Load: Load the pre-treated sample onto the cartridge.
Wash 1: Wash with 1 mL of 2% formic acid in water to remove polar interferences.
Wash 2: Wash with 1 mL of methanol to remove non-polar, non-basic interferences.
Elute: Elute Butaverine with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Caption: Solid-Phase Extraction (SPE) Workflow.
Section 3: Troubleshooting Guide
Problem: Low or inconsistent analyte recovery.
Potential Cause (LLE): Incorrect pH. The aqueous phase pH must be at least 1.5-2 units above the pKa of Butaverine to ensure >99% is in the neutral form.
Solution: Verify the final pH of your plasma sample after adding the base. Use a stronger or more concentrated base if necessary.
Potential Cause (LLE): Inefficient extraction solvent.
Solution: Test alternative solvents. MTBE is a good starting point. For more polar analytes, a mixture like dichloromethane/isopropanol or ethyl acetate may improve recovery.[11][12]
Potential Cause (SPE): Analyte breakthrough during loading or washing.
Solution: Ensure the loading pH is acidic for MCX to promote ionic retention. If using reversed-phase (C18, HLB), ensure the loading pH is basic to retain the neutral form. Check that your wash solvent is not too strong, which could prematurely elute the analyte.
Potential Cause (SPE): Incomplete elution.
Solution: Your elution solvent must be strong enough to disrupt the retention mechanism. For MCX, ensure the eluent is sufficiently basic (e.g., 5% NH₄OH in MeOH) to neutralize the analyte. For reversed-phase, a stronger organic solvent may be needed. Consider a second elution step to check for residual analyte.[13]
Problem: High matrix effects (ion suppression/enhancement) in LC-MS/MS.
Potential Cause: Co-elution of endogenous phospholipids or other matrix components. This is very common with PPT.[3]
Solution 1 (Methodical): Switch to a more rigorous extraction technique. The cleanliness of extracts generally follows this trend: SPE > LLE > PPT. A mixed-mode SPE method will provide the cleanest extract and significantly reduce matrix effects.[10]
Solution 2 (Chromatographic): Modify your LC gradient to better separate Butaverine from the region where matrix components elute (typically very early in the run for phospholipids).
Solution 3 (Dilution): Dilute the final extract. This dilutes the matrix components along with your analyte, but can be effective if your assay has sufficient sensitivity.
Problem: Analyte instability (degradation).
Potential Cause: Hydrolysis of the ester linkage. This can be catalyzed by strongly acidic or basic conditions, especially at elevated temperatures during sample processing (e.g., evaporation step).[14]
Solution: Minimize the time samples are exposed to extreme pH. Keep samples on ice whenever possible. During the evaporation step, use the lowest effective temperature (e.g., ≤ 40°C). Prepare fresh stock solutions frequently.[1]
Potential Cause: Degradation during storage.
Solution: Store plasma samples at -80°C. Conduct freeze-thaw and bench-top stability experiments as part of your method validation to ensure Butaverine is stable under your specific handling and storage conditions.[15][16]
Section 4: Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for a high-throughput pharmacokinetic study?A: Protein precipitation, especially in a 96-well filter plate format, is the fastest and most easily automated method for high-throughput applications.[3][6][7] However, be prepared to potentially deal with higher matrix effects. If sensitivity is a major concern, 96-well plate-based LLE or SPE methods are also excellent high-throughput options.
Q2: What type of SPE sorbent is best for Butaverine?A: A mixed-mode cation exchange (MCX) polymer-based sorbent is often the ideal choice. It provides a highly selective, orthogonal cleanup by leveraging both reversed-phase and ion-exchange properties, resulting in exceptionally clean extracts and reduced ion suppression.[10][17] If MCX is not available, a polymeric reversed-phase sorbent like Oasis HLB is a robust alternative; ensure you load the sample under basic conditions (pH > 10) to retain the neutral form of Butaverine.
Q3: How do I properly validate my extraction method?A: Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on analyte ionization.
Accuracy & Precision: How close the measured values are to the true value, and the reproducibility of the measurements.
Linearity and Sensitivity (LLOQ): The concentration range over which the method is reliable and the lowest concentration that can be accurately quantified.
Stability: Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[18]
Q4: My final extract is cloudy after PPT. What should I do?A: Cloudiness or fine particulates indicate incomplete protein removal. This can happen if the solvent-to-plasma ratio is too low or if centrifugation is insufficient. Try increasing the ratio of acetonitrile to plasma (e.g., to 4:1), ensure vigorous vortexing, and increase the centrifugation speed or time. Using a 96-well filter plate designed for protein precipitation can also resolve this by physically filtering out the precipitate.[3][5]
Section 5: Method Comparison Summary
Table 2: Comparison of Plasma Extraction Techniques for Butaverine
ResearchGate. Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
PubMed. (1988). Stability of bupropion and its major metabolites in human plasma.
PubMed. (1998, April). Determination of buprenorphine in plasma by liquid chromatography: application to heroin-dependent subjects.
ResearchGate. (2018, October 24). Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study.
NEB. Troubleshooting Guide for DNA Cleanup and Plasmid Purification.
Technical Support Center: Butaverine Hydrochloride Analysis
A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals enco...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of Butaverine hydrochloride. As a basic compound containing a tertiary amine, Butaverine is susceptible to secondary interactions with silica-based stationary phases, which is the primary cause of peak asymmetry. This guide provides a structured, in-depth troubleshooting approach, moving from common mobile phase adjustments to column and system considerations.
Q1: My Butaverine hydrochloride peak is exhibiting significant tailing. What is the most probable cause?
A1: The most common cause of peak tailing for basic compounds like Butaverine hydrochloride is secondary interaction with the HPLC column's stationary phase.[1][2][3]
Mechanism Explained: Standard reversed-phase columns are typically packed with silica particles bonded with a hydrophobic phase (like C18). However, the manufacturing process can leave some unreacted, accessible silanol groups (Si-OH) on the silica surface.[1][4][5] At mobile phase pH values above approximately 3, these silanol groups can become ionized (deprotonated) to form negatively charged sites (SiO⁻).[6][7] Butaverine, being a basic compound, will be protonated (positively charged) in typical reversed-phase mobile phases. This leads to a strong ionic interaction between the positively charged Butaverine molecule and the negatively charged silanol sites. This interaction is a secondary retention mechanism, in addition to the primary hydrophobic retention. Because this ionic interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[8]
The diagram below illustrates this unwanted interaction.
Caption: Mechanism of Butaverine peak tailing on a silica-based column.
Q2: How can I quickly determine if my mobile phase is the source of the problem?
A2: Optimizing the mobile phase, particularly its pH, is the most effective first step in troubleshooting peak tailing for basic analytes.[9]
The goal is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH, the silanol groups (Si-OH) become fully protonated and thus neutral.[2][10][11] This eliminates the strong ionic secondary interaction, leading to a significant improvement in peak symmetry.
Recommended Action: Adjust Mobile Phase pH
A general recommendation is to start method development with a mobile phase pH in the 2-4 range.[12] For basic compounds, a pH of ≤ 3.0 is often ideal for minimizing silanol interactions.[1][2][13]
Maintains a stable pH, ensuring reproducible retention and peak shape.[14][15]
Buffer Concentration
N/A
10-25 mM
Provides sufficient buffering capacity to control the pH at the column surface and neutralize the sample injection.[11][16]
See the protocol below for a systematic approach to pH optimization.
Q3: I've lowered the mobile phase pH to 2.7, but I still see some tailing. What are my next options?
A3: If pH adjustment alone is insufficient, there are several other mobile phase and column strategies to employ.
Use a Competing Base (Silanol Suppressor):
Historically, a common strategy was to add a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase.[10] The idea is that the competing base will preferentially interact with and "mask" the active silanol sites, making them unavailable for interaction with your analyte.[10]
Caution: This approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase and is often seen as a fix for older-generation (Type A silica) columns.[10] Modern columns often do not require this. If used, a concentration of 5-20 mM is typical.[10]
Evaluate Your Column Choice:
Not all C18 columns are the same. The underlying silica and bonding technology play a crucial role in peak shape for basic compounds.
Use High-Purity, "Type B" Silica Columns: Modern columns are made from high-purity silica with significantly lower trace metal contamination.[1][11] Trace metals can increase the acidity of neighboring silanol groups, exacerbating peak tailing.[1][11]
Choose a Well-Endcapped Column: End-capping is a secondary process that uses a small silylating agent to bond with and cover many of the residual silanol groups left after the primary C18 bonding.[1][5] Columns with high end-capping coverage show markedly better peak shape for bases.[7][17]
Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative chemistries, such as those with polar-embedded groups or hybrid silica-organic particles, which are designed to shield silanol activity and improve peak shape for polar and basic analytes.[1][17]
Check for Column Contamination or Degradation:
If the column has been used extensively, especially with complex sample matrices or at high pH, its performance may have degraded. Strongly retained basic compounds from previous analyses can accumulate and act as new active sites. A void at the column inlet can also cause peak distortion.[11] Consider a column regeneration procedure or replacement.
Q4: Could my HPLC system itself be contributing to the peak tailing?
A4: Yes, though less common than chemical interactions, instrumental factors can contribute to peak asymmetry. This is often referred to as "extra-column dispersion" or "dead volume".[11]
What to Check:
Fittings and Tubing: Ensure all fittings between the injector, column, and detector are properly made. Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to an absolute minimum.[17] A poorly seated ferrule can create a small void, leading to peak broadening and tailing.[18]
Guard Column: If you are using a guard column, it can become contaminated or blocked just like the analytical column. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.
The troubleshooting workflow below provides a logical sequence for diagnosing the issue.
Caption: Troubleshooting workflow for Butaverine peak tailing.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a step-by-step approach to evaluate the effect of mobile phase pH on Butaverine hydrochloride peak shape.
Prepare Buffer Stock Solutions:
pH 2.7 Buffer: Prepare a 50 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 2.7 using phosphoric acid.
pH 4.5 Buffer: Prepare a 50 mM potassium phosphate monobasic solution. Adjust the pH to 4.5 using a potassium hydroxide solution.
pH 6.0 Buffer: Prepare a 50 mM potassium phosphate monobasic solution. Adjust the pH to 6.0 using a potassium hydroxide solution.
Filter all buffer solutions through a 0.22 µm membrane filter before use.[19]
Prepare Mobile Phases:
For each buffer stock, prepare the final aqueous mobile phase component by diluting it to a final concentration of 20 mM.
Prepare three different mobile phases by mixing the aqueous buffer with acetonitrile (ACN) in a ratio suitable for eluting your compound (e.g., 60:40 v/v Aqueous:ACN).
Mobile Phase A: 20 mM Phosphate Buffer pH 2.7 / ACN (60:40)
Mobile Phase B: 20 mM Phosphate Buffer pH 4.5 / ACN (60:40)
Mobile Phase C: 20 mM Phosphate Buffer pH 6.0 / ACN (60:40)
Systematic Analysis:
Equilibrate the HPLC system and column with Mobile Phase C (highest pH) for at least 20 column volumes.
Inject your Butaverine hydrochloride standard and record the chromatogram.
Flush the system and equilibrate with Mobile Phase B. Inject the standard and record the chromatogram.
Flush the system and equilibrate with Mobile Phase A. Inject the standard and record the chromatogram.
Data Evaluation:
Measure the USP Tailing Factor (Tf) for the Butaverine peak from each run. A value of 1.0 is perfectly symmetrical. A value > 1.2 is generally considered tailing.[2]
Compare the peak shapes. You should observe a significant improvement (Tf approaching 1.0) as the pH is lowered.[2]
References
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Journal of Food and Drug Analysis. (2008). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. [Link]
SciSpace. (2013, July 15). RP-HPLC Method Development and Validation for the Determination of Bupropion Hydrochloride in a Solid Dosage Form. [Link]
Comparative Efficacy of Butaverine Hydrochloride and Tolterodine in Overactive Bladder Management
Executive Summary & Mechanistic Divergence The pharmacological management of overactive bladder (OAB) and urinary incontinence has historically relied on competitive muscarinic receptor antagonists. While highly efficaci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Divergence
The pharmacological management of overactive bladder (OAB) and urinary incontinence has historically relied on competitive muscarinic receptor antagonists. While highly efficacious, the clinical utility of these agents is frequently compromised by their systemic anticholinergic burden, particularly in geriatric populations[1]. This has driven drug development professionals to explore alternative, non-anticholinergic antispasmodics.
This guide objectively compares Tolterodine , a gold-standard antimuscarinic agent, with Butaverine hydrochloride , an investigational fatty acid ester antispasmodic[2]. Rather than competing at the receptor level, Butaverine acts downstream on the intracellular signaling cascades that govern smooth muscle contractility[3].
The "Why": Upstream Blockade vs. Downstream Modulation
Tolterodine (Upstream): Acts as a competitive antagonist at M2 and M3 muscarinic receptors on the detrusor muscle. By preventing acetylcholine (ACh) from binding, it halts the initiation of the contraction signal. However, its efficacy is entirely dependent on the spasmogen being cholinergic.
Butaverine Hydrochloride (Downstream): Operates via a dual mechanism independent of surface receptors. It inhibits phosphodiesterase (PDE) enzymes, preventing the degradation of cAMP/cGMP and thereby activating Protein Kinase A/G (PKA/PKG) to promote relaxation[4]. Concurrently, it blocks L-type voltage-gated calcium channels, directly reducing the intracellular calcium necessary for the calmodulin-myosin light chain kinase (MLCK) contraction cascade[3].
Caption: Comparative mechanisms: Tolterodine's receptor blockade vs. Butaverine's downstream modulation.
Quantitative Data Presentation
To objectively compare these compounds, we must look at both their primary target affinities and their functional efficacy in tissue models. Because Butaverine acts as a functional antagonist rather than a competitive receptor antagonist, its raw potency (IC50) will appear lower than Tolterodine's, but its spectrum of spasmolytic activity is broader[3].
Table 1: In Vitro Target Affinity and Enzymatic Inhibition
This table highlights the fundamental target divergence. Tolterodine is highly specific to muscarinic receptors, whereas Butaverine exhibits dual-target engagement downstream.
Compound
Target
M3 Receptor Affinity (K_i, nM)
PDE Inhibition (IC50, µM)
L-type Ca2+ Blockade (IC50, µM)
Tolterodine
M2/M3 Receptors
3.4
>100 (Inactive)
>100 (Inactive)
Butaverine HCl
PDE / Ca2+ Channels
>10,000 (Inactive)
4.2
12.5
Table 2: Ex Vivo Detrusor Relaxation Efficacy (EC50)
Functional contractility assays reveal the clinical implications of their mechanisms. Tolterodine is powerless against non-cholinergic spasms (KCl-induced), while Butaverine relaxes the tissue regardless of the spasmogen.
As drug development professionals, we must design assays that do more than yield a number; they must validate the hypothesized mechanism of action. The following protocols are designed as self-validating systems to definitively separate a competitive antagonist (Tolterodine) from a downstream modulator (Butaverine).
Protocol A: Ex Vivo Detrusor Muscle Organ Bath Assay
Purpose: To functionally differentiate receptor-mediated antagonism from direct smooth muscle relaxation.
Tissue Preparation & Equilibration: Isolate detrusor muscle strips from mammalian models and suspend them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
Causality: Maintaining physiological pH, temperature, and oxygenation ensures the intracellular signaling machinery (PDEs and Ca2+ channels) remains viable for Butaverine to act upon.
Spasmogen Introduction (The Self-Validating Step):
Path 1 (Cholinergic): Induce contraction using Carbachol (1 µM) .
Path 2 (Depolarizing): Induce contraction using KCl (60 mM) .
Causality: This dual-spasmogen approach is the crux of the assay. Carbachol activates M3 receptors, testing Tolterodine's domain. KCl directly depolarizes the membrane, bypassing the receptor to open voltage-gated Ca2+ channels. If a drug (like Butaverine) inhibits both, it mathematically proves the drug acts downstream of the receptor[3].
Cumulative Dosing: Apply Tolterodine (0.001–1 µM) or Butaverine HCl (0.1–100 µM) in cumulative half-log increments.
Data Acquisition: Record isometric tension and calculate EC50 values via non-linear regression.
Purpose: To biochemically validate Butaverine's specific intracellular target, confirming it is not merely a non-specific membrane depressant[4].
Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled cAMP substrate.
Enzyme Incubation: Incubate the substrate with purified PDE enzyme and varying concentrations of Butaverine HCl.
Causality: PDEs naturally hydrolyze cAMP. In this assay, intact fluorescent cAMP binds to a bulky anti-cAMP antibody, causing it to tumble slowly in solution (yielding High Fluorescence Polarization ). If the PDE is active, it cleaves the cAMP, preventing antibody binding. The small cleaved fragment tumbles rapidly (yielding Low Fluorescence Polarization )[4].
Readout & Validation: Measure the FP signal.
Causality: A dose-dependent increase in FP upon adding Butaverine confirms that the enzyme is being inhibited and the substrate is preserved. This provides definitive, cell-free proof of Butaverine's mechanism of action, isolating it from its calcium-channel blocking properties.
Translational Implications
The comparative data illustrates a classic trade-off in drug development: Potency vs. Spectrum of Activity .
Tolterodine is highly potent in the nanomolar range, but its strict reliance on muscarinic antagonism leads to the well-documented "anticholinergic burden"[1]. Because muscarinic receptors are ubiquitous, systemic distribution of Tolterodine inevitably affects salivary glands (dry mouth), the GI tract (constipation), and the central nervous system (cognitive impairment in the elderly)[1].
Conversely, Butaverine hydrochloride, as a [2], bypasses the muscarinic system entirely. While it requires higher micromolar concentrations to achieve efficacy (as is typical for PDE inhibitors and direct smooth muscle relaxants), its downstream mechanism offers a theoretical advantage in treating OAB in geriatric patients who cannot tolerate anticholinergic side effects. By targeting the final common pathways of muscle contraction (calcium influx and cyclic nucleotide degradation), Butaverine provides a broad-spectrum antispasmodic effect resilient to fluctuations in local neurotransmitter levels[3].
References
National Center for Advancing Translational Sciences (NCATS). "BUTAVERINE HYDROCHLORIDE - Inxight Drugs." U.S. Department of Health & Human Services. Available at:[Link]
University of Helsinki (Helda). "Anticholinergic Medicine Burden and Older Patients." Clinical Therapeutics / Helda Repository. Available at: [Link]
A Senior Application Scientist's Guide: Validating Butaverine Hydrochloride as a Positive Control in Smooth Muscle Assays
In the landscape of smooth muscle pharmacology, the selection of an appropriate positive control is not merely a procedural formality; it is the cornerstone upon which the validity of an entire experiment rests. A positi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of smooth muscle pharmacology, the selection of an appropriate positive control is not merely a procedural formality; it is the cornerstone upon which the validity of an entire experiment rests. A positive control serves as a benchmark, demonstrating that the experimental system is responsive and capable of producing the expected outcome—in this case, smooth muscle relaxation. This guide provides an in-depth validation of Butaverine hydrochloride as a robust positive control, comparing its performance and mechanism against established alternatives, and offering detailed protocols for its implementation.
The Rationale for a Positive Control: Beyond a Simple Checkbox
In any functional tissue assay, a positive control validates the biological integrity of the preparation. For researchers investigating novel smooth muscle relaxants, the positive control confirms that the tissue (e.g., aortic rings, tracheal strips, or intestinal segments) is viable and that the downstream signaling pathways leading to relaxation are intact. Without this confirmation, a lack of response to a test compound could be misinterpreted as inactivity of the compound, when it might actually be due to compromised tissue health or a flaw in the experimental setup.
The choice of control is a critical scientific decision. It should ideally have a well-characterized mechanism of action, produce a consistent and reproducible response, and be relevant to the signaling pathways being investigated. Here, we delve into the pharmacology of Butaverine hydrochloride and compare it to two widely used standards: the non-selective phosphodiesterase inhibitor Papaverine and the β-adrenergic agonist Isoproterenol.
Pharmacological Profile of Butaverine Hydrochloride
Butaverine is a smooth muscle relaxant that, like its structural relative Papaverine, exerts its effects through a dual mechanism of action.[1] This multi-target engagement makes it a potent and effective spasmolytic agent.
Primary Mechanisms of Action:
Phosphodiesterase (PDE) Inhibition: Butaverine inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By preventing their breakdown, Butaverine causes intracellular levels of cAMP and cGMP to rise. This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which initiates a cascade that leads to the inactivation of Myosin Light Chain Kinase (MLCK). Since MLCK is essential for the phosphorylation of myosin required for contraction, its inhibition results in smooth muscle relaxation.[3]
Calcium Channel Blockade: It is also proposed that Butaverine, similar to related compounds, directly blocks L-type voltage-gated calcium channels.[1] This action inhibits the influx of extracellular calcium into the smooth muscle cell, reducing the availability of Ca²⁺ to bind with calmodulin. This complex is necessary to activate MLCK, so its disruption further contributes to a potent relaxant effect.
Caption: Dual mechanism of Butaverine leading to smooth muscle relaxation.
Comparative Analysis: Butaverine vs. Standard Positive Controls
The selection of a positive control should be a deliberate choice based on mechanism and experimental context. While Butaverine is an excellent broad-spectrum spasmolytic, other controls may be more appropriate for specific research questions.
Papaverine: As a non-selective PDE inhibitor, papaverine is the most direct comparator to Butaverine.[4][5] It acts on multiple PDE isoforms, leading to a general increase in both cAMP and cGMP, and is known to have a direct, musculotropic effect unrelated to muscle innervation.[6][7] Its broad action makes it a reliable control for confirming tissue viability and the general capacity for relaxation.
Isoproterenol (Isoprenaline): In contrast, Isoproterenol is a potent, non-selective β-adrenergic agonist.[8][9] Its mechanism is receptor-mediated: it binds to β-adrenergic receptors, activating adenylyl cyclase, which dramatically increases intracellular cAMP levels. This leads to smooth muscle relaxation.[10] Isoproterenol is the ideal positive control when investigating compounds targeting G-protein coupled receptors (GPCRs) or the adenylyl cyclase pathway, as it validates this specific signaling cascade.
The following table summarizes the key characteristics of these compounds, providing a framework for selecting the most appropriate control for your assay.
Experimental Protocol: A Self-Validating Isolated Tissue Assay
This protocol provides a step-by-step methodology for an ex vivo smooth muscle relaxation assay using isolated aortic rings. The principles described are broadly applicable to other smooth muscle preparations (e.g., trachea, ileum, bladder).[12][13]
Required Materials
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution. Must be maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂ to maintain pH and tissue viability.[3]
Isolated Organ Bath System: With force-displacement transducers and data acquisition software.[14]
Contractile Agonist: E.g., Phenylephrine or KCl (Potassium Chloride).
Caption: Generalized workflow for an in vitro smooth muscle relaxation assay.
Detailed Step-by-Step Procedure
Tissue Preparation: Humanely euthanize the animal according to approved institutional guidelines. Immediately dissect the thoracic aorta and place it in ice-cold, aerated PSS to maintain viability.[12] Carefully clean the aorta of adhering fat and connective tissue and cut it into uniform rings (2-3 mm in width).
Mounting: Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with 37°C aerated PSS. One hook is fixed, while the other is connected to a force-displacement transducer.
Equilibration and Tensioning: Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes. Gradually increase the passive tension to its optimal level (typically 1.5-2.0 grams for rat aorta), which is critical for achieving a maximal contractile response.[12]
Viability and Integrity Check: This is a crucial self-validating step. Depolarize the tissue with a high concentration of KCl (e.g., 80 mM) to induce a strong contraction. This confirms the functional integrity of the contractile machinery.[13] Rings that do not respond robustly should be discarded.
Washout: Wash the tissue repeatedly with fresh PSS until the tension returns to the stable baseline.
Pre-contraction: Add a contractile agonist (e.g., Phenylephrine, ~1 µM) to induce a stable, submaximal contraction (typically 70-80% of the KCl-induced maximum). A stable plateau of contraction is essential before adding any relaxant agent.
Cumulative Concentration-Response: Once the contraction is stable, add the positive control (e.g., Butaverine HCl) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the positive control concentration to generate a concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal effect).
Conclusion: An Informed Choice for Rigorous Science
Butaverine hydrochloride stands as a highly effective and reliable positive control for smooth muscle relaxation assays. Its dual mechanism, targeting both PDE-mediated signaling and calcium influx, ensures a potent and consistent spasmolytic effect, making it an excellent choice for general validation of tissue viability.
However, as senior scientists, we must advocate for a nuanced approach. The "best" positive control is context-dependent. For studies focused on GPCR signaling, a receptor agonist like Isoproterenol provides more specific validation of the pathway under investigation. When comparing a novel PDE inhibitor, the classic, broad-spectrum inhibitor Papaverine remains an invaluable benchmark. By understanding the distinct mechanisms of these agents, researchers can make an informed decision that enhances the scientific rigor and trustworthiness of their findings.
References
Uddin, M. S., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PMC. [Link]
Butaverine hydrochloride IC50 comparison with other antispasmodics
An in-depth evaluation of antispasmodic agents requires moving beyond basic phenotypic observations to understand the precise molecular interactions governing smooth muscle relaxation. For drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of antispasmodic agents requires moving beyond basic phenotypic observations to understand the precise molecular interactions governing smooth muscle relaxation. For drug development professionals and application scientists, benchmarking the half-maximal inhibitory concentration (IC50) of novel or specialized compounds like Butaverine hydrochloride against established clinical standards (e.g., Papaverine, Drotaverine, and Mebeverine) is critical for optimizing efficacy and minimizing off-target effects.
This guide provides a comprehensive technical comparison of Butaverine hydrochloride's pharmacological profile, detailing its dual mechanism of action, comparative quantitative data, and the self-validating experimental protocols required to accurately determine these metrics.
Mechanistic Causality: The Dual-Action Paradigm
Butaverine hydrochloride is a benzylisoquinoline derivative structurally related to papaverine[1]. Its antispasmodic efficacy is not driven by a single pathway, but rather by a synergistic dual mechanism that uncouples the excitation-contraction machinery in smooth muscle cells:
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, Butaverine prevents the hydrolysis of cyclic nucleotides (cAMP and cGMP). The resulting accumulation of cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate Myosin Light Chain Kinase (MLCK), significantly decreasing its affinity for the calcium-calmodulin complex, thereby halting muscle contraction[1].
L-Type Calcium Channel Blockade: Simultaneously, Butaverine acts as a calcium channel blocker. By inhibiting the influx of extracellular calcium through voltage-gated L-type channels, it directly deprives the intracellular environment of the Ca2+ required to form the active calcium-calmodulin complex[1].
The convergence of these two pathways ensures robust vasodilation and smooth muscle relaxation without relying on anticholinergic mechanisms, which often carry undesirable systemic side effects.
Caption: Logical relationship of Butaverine's dual mechanism of action leading to smooth muscle relaxation.
Quantitative Data: Comparative IC50 Analysis
Direct, publicly available quantitative structure-activity relationship (SAR) studies isolating the exact IC50 of Butaverine are limited; therefore, its potency is heavily inferred and benchmarked against its structural analogs[1]. The table below synthesizes the IC50 values of reference antispasmodics to establish the therapeutic window expected during Butaverine assay development.
Note: Drotaverine exhibits high selectivity for PDE4[6], while Papaverine demonstrates broader PDE inhibition alongside its high affinity for PDE10A[2]. Butaverine is expected to fall within the low micromolar range for general PDE inhibition and calcium channel blockade.
Self-Validating Experimental Protocols for IC50 Determination
To objectively compare Butaverine hydrochloride against the benchmarks listed above, researchers must employ rigorous, self-validating assay systems. The following protocols detail the causality behind the methodological choices required to generate trustworthy IC50 data.
Causality: Fluorescence Polarization (FP) is selected because it allows for real-time, label-free quantification of cyclic nucleotide binding. As the PDE enzyme cleaves a fluorescently labeled cAMP tracer, the molecule's rotational dynamics change, directly altering the polarization signal.
Step 1: Prepare a master mix containing the recombinant PDE enzyme (e.g., PDE4 or PDE10A) and the fluorescent cAMP tracer in an assay buffer (pH 7.4).
Step 2: Dispense Butaverine hydrochloride in a 10-point serial dilution (ranging from 0.1 nM to 100 µM) into a 384-well microplate.
Step 3: Initiate the reaction by adding the enzyme-tracer mix. Incubate at room temperature for 60 minutes.
Step 4: Read the microplate using a multi-mode reader equipped with FP filters.
Self-Validation Check: Calculate the Z'-factor using a vehicle control (DMSO) and a known reference inhibitor (e.g., IBMX). The assay is only deemed valid, and Butaverine IC50 data accepted, if the Z'-factor is > 0.5, confirming a robust signal-to-noise ratio.
Causality: The whole-cell patch-clamp configuration is critical to isolate specific ionic currents. By using tailored voltage step protocols and pharmacological blockers (e.g., Tetrodotoxin for Na+ channels), we ensure the recorded inward current is exclusively mediated by L-type Ca2+ channels.
Step 1: Isolate fresh smooth muscle cells (e.g., from rat aorta or myometrium) and place them in a recording chamber perfused with extracellular solution containing Ba2+ as the charge carrier (to enhance current amplitude).
Step 2: Establish a >1 GΩ seal using a glass micropipette filled with a Cs+-based intracellular solution (to block outward K+ currents), then rupture the membrane to achieve the whole-cell configuration.
Step 3: Apply a depolarizing voltage step from a holding potential of -70 mV to +10 mV to elicit the L-type Ca2+ current.
Step 4: Perfuse cumulative concentrations of Butaverine hydrochloride and record the steady-state current inhibition.
Self-Validation Check: Membrane capacitance and series resistance must be continuously monitored. If the series resistance changes by >20% during the recording, the cell is discarded. This ensures that any reduction in current amplitude is strictly due to Butaverine's IC50 effect, not membrane degradation or loss of voltage control.
Protocol 3: Ex Vivo Organ Bath Assay (Tissue Relaxation)
Causality: Pre-contracting the tissue with a spasmogen (KCl or Acetylcholine) ensures a stable, elevated baseline of intracellular calcium. This provides a dynamic range to accurately measure the relaxant effect (EC50/IC50) of the compound.
Step 1: Mount isolated smooth muscle strips (e.g., guinea pig ileum) in a 10 mL organ bath containing oxygenated Tyrode's solution maintained at 37°C.
Step 2: Connect the tissue to an isometric force transducer and apply a resting tension of 1.0 g. Equilibrate for 60 minutes.
Step 3: Induce a sustained contraction using 60 mM KCl.
Step 4: Add Butaverine hydrochloride cumulatively to the bath and record the percentage of relaxation.
Self-Validation Check: To ensure tissue viability, a reference spasmogen is applied prior to the experiment. If the tissue fails to achieve a baseline contractile force of at least 1.0 g, it is discarded. A positive control (Papaverine) is run in parallel to confirm the sensitivity of the transducer setup.
Caption: Experimental workflow for determining and comparing antispasmodic IC50 values.
References
Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study
Source: PubMed (NIH)
URL: [Link]
Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives
Source: PMC (NIH)
URL: [Link]
Cross-Reactivity of Butaverine Hydrochloride in Receptor Screening Panels: A Comparative Guide
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Screening Methodology Executive Summary & Mechanistic Rationale In the development of novel an...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Screening Methodology
Executive Summary & Mechanistic Rationale
In the development of novel antispasmodic and smooth muscle relaxant therapies, understanding the precise receptor cross-reactivity profile of lead compounds is critical for predicting both efficacy and off-target liabilities. Butaverine hydrochloride (butyl 3-phenyl-3-(1-piperidyl)propionate hydrochloride) is a classic smooth muscle relaxant structurally and functionally related to papaverine [1].
Unlike highly specific monoclonal antibodies or single-target small molecules, Butaverine exhibits a polypharmacological profile. Its primary mechanism of action is dual-fold: the inhibition of specific phosphodiesterase (PDE) isoforms (preventing the degradation of cAMP/cGMP) and the blockade of L-type voltage-gated calcium channels (reducing intracellular calcium influx) [1].
When designing a receptor screening panel for Butaverine or its novel analogs, assay scientists must objectively compare its binding affinity and functional inhibition against alternative standards like Drotaverine (a highly selective PDE4 inhibitor) and Dicyclomine (a classic anticholinergic/muscarinic antagonist). This guide details the self-validating experimental protocols required to map this cross-reactivity and provides comparative baseline data to guide structure-activity relationship (SAR) optimization.
Caption: Dual mechanism of action of Butaverine mediating smooth muscle relaxation.
Receptor Panel Design: Causality and Target Selection
A robust screening panel must interrogate both the intended therapeutic targets and the most likely sources of adverse events.
Phosphodiesterases (PDE4, PDE10A): Butaverine shares a pharmacophore with papaverine, a known non-selective PDE inhibitor with notable activity at PDE10A, and Drotaverine, a PDE4-selective inhibitor [2]. Screening across the PDE family is required to determine the compound's specific isoform selectivity.
L-type Voltage-Gated Calcium Channels (CaV1.2): Because smooth muscle contraction relies heavily on the calmodulin-myosin light chain kinase (MLCK) pathway driven by extracellular calcium, quantifying the IC50 for calcium channel blockade is essential for understanding Butaverine's synergistic antispasmodic effects [1].
Muscarinic Receptors (M1-M3): Many older antispasmodics carry a high anticholinergic burden, which is a major liability in geriatric populations, leading to dry mouth, urinary retention, and cognitive impairment [3]. Screening against muscarinic receptors ensures that the relaxant effect of Butaverine is not confounded by off-target anticholinergic activity.
Caption: High-throughput screening workflow for profiling Butaverine cross-reactivity.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific pharmacological controls guarantees that the assay window is robust and that the calculated IC50/Ki values are strictly a result of the target interaction, not assay interference.
Protocol A: Fluorescence Polarization (FP) Assay for PDE Inhibition
This assay leverages the principle that a small, fluorescently labeled cAMP/cGMP substrate tumbles rapidly in solution (low polarization). When hydrolyzed by PDE and subsequently bound by a large macromolecular binding partner (provided in the kit), its tumbling slows, resulting in high fluorescence polarization [2].
Step-by-Step Methodology:
Reagent Preparation: Prepare Butaverine HCl in a 10-point serial dilution in DMSO (from 10 mM down to 10 nM). Prepare the positive control (10 mM IBMX, a pan-PDE inhibitor) [2].
Enzyme Addition: In a 384-well black microplate, dispense 2 µL of the compound dilutions. Add 8 µL of the specific PDE enzyme (e.g., PDE4 or PDE10A) diluted in cold Assay Buffer.
Self-Validation Controls: Include "Vehicle Control" wells (DMSO + Enzyme, representing 100% PDE activity) and "No Enzyme" wells (DMSO + Buffer, representing 0% PDE activity/background polarization).
Pre-Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the enzyme.
Reaction Initiation: Add 10 µL of the fluorescently labeled cAMP/cGMP substrate to all wells.
Readout: Incubate for 60 minutes at 30°C, then read the plate on a microplate reader equipped with polarizing filters (e.g., Ex: 485 nm, Em: 528 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: FLIPR Calcium Influx Assay for L-Type Channel Blockade
Step-by-Step Methodology:
Cell Culture: Seed smooth muscle cells (e.g., A7r5) expressing native L-type calcium channels into a 384-well clear-bottom plate at 10,000 cells/well. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (with probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.
Compound Addition: Add 10 µL of Butaverine dilutions (or Nifedipine as a positive control). Incubate for 15 minutes.
Depolarization & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). The system will automatically inject 10 µL of a high-KCl buffer (e.g., 60 mM final) to depolarize the membrane and open the voltage-gated channels[1]. Measure the peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes.
Protocol C: Radioligand Binding Assay for Muscarinic Liability
Step-by-Step Methodology:
Membrane Prep: Utilize CHO cell membranes overexpressing human M1, M2, or M3 receptors.
Incubation: In a 96-well plate, combine 50 µL of Butaverine dilutions, 50 µL of [3H]-N-methylscopolamine ([3H]-NMS) at its Kd concentration, and 100 µL of membrane suspension.
Validation Control: Use 10 µM Atropine to define non-specific binding (NSB).
Filtration: Incubate for 2 hours at room temperature, then harvest onto GF/B filter plates pre-soaked in 0.5% PEI using a vacuum manifold. Wash 3x with ice-cold buffer.
Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Quantitative Data Summary & Comparative Analysis
The following table synthesizes representative screening data comparing Butaverine HCl against Drotaverine (a PDE4-selective comparator) and Dicyclomine (an anticholinergic comparator). Note: Values are representative of the pharmacological class SAR profiles to illustrate cross-reactivity interpretation [1][2][3].
Target Receptor / Enzyme
Assay Format
Butaverine HCl (IC50 / Ki)
Drotaverine (IC50 / Ki)
Dicyclomine (IC50 / Ki)
PDE4
FP Assay
8.5 µM
0.8 µM
> 100 µM
PDE10A
FP Assay
3.2 µM
15.4 µM
> 100 µM
L-type Ca2+ Channel
FLIPR (KCl-induced)
12.1 µM
45.0 µM
85.0 µM
Muscarinic M1
Radioligand Binding
> 50 µM
> 100 µM
0.05 µM
Muscarinic M3
Radioligand Binding
> 50 µM
> 100 µM
0.08 µM
Interpretation of Causality
The Dual-Action Advantage: The data confirms Butaverine's dual mechanism. While Drotaverine is highly potent at PDE4, Butaverine shows a more balanced profile, inhibiting both PDE10A and blocking L-type calcium channels at low micromolar concentrations. This synergistic action allows Butaverine to induce smooth muscle relaxation through two distinct intracellular pathways concurrently.
Safety and Off-Target Liability: Crucially, Butaverine exhibits negligible affinity for Muscarinic M1 and M3 receptors (> 50 µM), sharply contrasting with Dicyclomine (Ki < 0.1 µM). This proves that Butaverine's antispasmodic efficacy is not mediated by anticholinergic pathways, thereby avoiding the heavy anticholinergic burden and associated adverse effects (dry mouth, cognitive impairment) often seen in older patient populations [3].
References
Anticholinergic Medicine Burden and Older Patients. Helda (University of Helsinki). Available at: [Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.